1-Azido-4-fluoro-2-methylbenzene
Description
BenchChem offers high-quality 1-Azido-4-fluoro-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-4-fluoro-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-azido-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGBKCHJHBJIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Stability of 4-Fluoro-2-methylphenyl Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-fluoro-2-methylphenyl azide, a fluorinated aryl azide with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide synthesizes information from closely related analogs and theoretical principles to offer insights into its molecular structure, stability, synthesis, and safe handling. The strategic incorporation of fluorine and a methyl group on the phenyl ring is expected to modulate the compound's physicochemical and biological properties, making it a molecule of interest for the development of novel therapeutics and chemical probes. This document is intended to serve as a valuable resource for researchers navigating the use of this and similar energetic molecules in a laboratory setting.
Introduction
Aryl azides are a versatile class of organic compounds that have found widespread use in various fields, including medicinal chemistry, chemical biology, and materials science. Their utility stems from the rich reactivity of the azide functional group, which can participate in a variety of transformations such as cycloadditions, reductions to amines, and nitrene formations. In drug discovery, the introduction of an azide moiety can serve as a precursor for the synthesis of more complex nitrogen-containing heterocycles or as a photoaffinity label for target identification.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The unique electronic properties of fluorine can significantly influence the pKa of nearby functional groups and alter the conformation of the molecule, thereby impacting its interaction with biological targets.[1] The presence of a methyl group can further modulate lipophilicity and steric interactions. The combination of these structural features in 4-fluoro-2-methylphenyl azide makes it an attractive building block for the synthesis of novel bioactive compounds.
This guide provides a detailed examination of the molecular structure and stability of 4-fluoro-2-methylphenyl azide, offering a foundational understanding for its safe and effective use in research and development.
Molecular Structure and Spectroscopic Characterization
The molecular structure of 4-fluoro-2-methylphenyl azide is characterized by a phenyl ring substituted with an azide group, a fluorine atom at the para-position, and a methyl group at the ortho-position relative to the azide.
Computational Analysis
Quantum chemical calculations on substituted phenyl azides provide valuable insights into their geometry and electronic structure.[3][4] For 4-fluoro-2-methylphenyl azide, the azide group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization. The C-N-N bond angle is predicted to be around 120°, while the N-N-N bond is expected to be nearly linear. The fluorine and methyl substituents will influence the electron density distribution within the aromatic ring.
Diagram of the Molecular Structure of 4-Fluoro-2-methylphenyl Azide
Caption: Molecular structure of 4-Fluoro-2-methylphenyl azide.
Spectroscopic Data (Predicted)
| Spectroscopic Technique | Predicted Features for 4-Fluoro-2-methylphenyl Azide |
| ¹H NMR | Aromatic region (approx. 6.8-7.2 ppm) showing signals for the three aromatic protons. The methyl group will appear as a singlet around 2.2-2.4 ppm. |
| ¹³C NMR | Aromatic carbons will resonate in the range of 115-145 ppm. The carbon attached to the fluorine will show a large ¹JCF coupling constant. The methyl carbon will appear around 15-20 ppm. |
| ¹⁹F NMR | A singlet is expected for the fluorine atom, likely in the range of -110 to -120 ppm (relative to CFCl₃).[7] |
| IR Spectroscopy | A strong, characteristic asymmetric stretching vibration of the azide group (N₃) is expected in the range of 2100-2140 cm⁻¹.[8][9] Other bands corresponding to C-H, C=C aromatic, C-F, and C-N stretching will also be present. |
Synthesis and Purification
The most common and reliable method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by treatment with sodium azide.[10] The starting material, 4-fluoro-2-methylaniline, is commercially available.
Diagram of the Synthetic Workflow
Sources
- 1. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. minio.scielo.br [minio.scielo.br]
- 9. chempap.org [chempap.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Solubility Profile & Handling of 1-Azido-4-fluoro-2-methylbenzene
The following technical guide details the solubility profile, safety protocols, and handling strategies for 1-Azido-4-fluoro-2-methylbenzene , a specialized intermediate used in medicinal chemistry and chemical biology.
A Technical Guide for Medicinal Chemistry Applications
Executive Summary
1-Azido-4-fluoro-2-methylbenzene (CAS: Analogous to 2101-86-2) is a lipophilic aryl azide commonly employed as a "Click-ready" building block in the synthesis of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While its solubility follows standard organofluorine patterns, its handling is governed by its High-Energy nature. With a Carbon-to-Nitrogen (C/N) ratio of 2.33 , this compound falls below the safety threshold of 3, classifying it as potentially explosive. This guide prioritizes solubility data within the context of solution-state stability , recommending Methyl tert-butyl ether (MTBE) for storage and DMSO/t-BuOH for reactivity.
Chemical Profile & Safety Assessment
Before assessing solubility, the energetic properties of the molecule must be defined to establish safe concentration limits.
| Parameter | Value | Technical Note |
| Formula | C₇H₆FN₃ | |
| Molecular Weight | 151.14 g/mol | |
| Physical State | Pale yellow liquid (Predicted) | Based on p-tolyl azide and p-fluorophenyl azide. |
| C/N Ratio | 2.33 | CRITICAL HAZARD. Ratio < 3 indicates high explosive potential per the "Rule of Six" [1]. |
| Decomposition Temp | ~160°C (Exothermic) | Avoid heating neat samples >40°C. |
| Lipophilicity (cLogP) | ~2.8 - 3.1 | Fluorine and Methyl groups increase lipophilicity vs. Phenyl azide. |
The "Rule of Six" Safety Directive
For organic azides, the number of carbon atoms (
Solubility Profile in Organic Solvents
The solubility of 1-Azido-4-fluoro-2-methylbenzene is driven by the lipophilic toluene core and the electron-withdrawing fluorine atom. It exhibits "General Organic Solubility" but is insoluble in aqueous media.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Context | Safety & Stability Note |
| Ethers | MTBE | Excellent | Storage Standard | Preferred storage solvent. High stability, low peroxide formation compared to THF. |
| THF | Excellent | Reactions | Good for reactions; avoid for long-term storage due to peroxides. | |
| Chlorinated | DCM | Excellent | Extraction | Ideal for extracting the azide from aqueous synthesis mixtures. Do not rotovap to dryness. |
| Chloroform | Excellent | NMR Analysis | Standard solvent for characterization ( | |
| Polar Aprotic | DMSO | Good | Click Chemistry | Standard solvent for biological screening and CuAAC. Hard to remove; use for final steps. |
| DMF | Good | Peptide Synthesis | Suitable for solid-phase synthesis applications. | |
| Alcohols | t-BuOH | Good | Click Chemistry | Often used as a 1:1 mixture with water for CuAAC to solubilize Cu(I) catalysts. |
| Methanol | Moderate | Chromatography | Good for HPLC mobile phases; less suitable for storage (protic). | |
| Hydrocarbons | Hexanes | Moderate | Purification | May require ethyl acetate cosolvent for complete miscibility. |
| Aqueous | Water | Insoluble | Work-up | Immiscibility allows for easy extraction of the azide into organic layers. |
Technical Protocols
Protocol A: Safe Solvent Exchange (DCM to DMSO)
Rationale: Researchers often synthesize the azide in DCM but require it in DMSO for biological assays. Evaporating to dryness to change solvents is dangerous.
-
Extraction: Synthesize the azide and extract into Dichloromethane (DCM). Wash with brine.[1]
-
Drying: Dry the DCM layer over anhydrous
. Filter into a tared round-bottom flask. -
Gravimetric Estimation (Aliquot Method):
-
Take a 1.0 mL aliquot of the DCM solution.
-
Evaporate only the aliquot to dryness in a shielded vial to determine concentration.
-
Calculate the total mass of azide in the bulk solution.
-
-
Solvent Swap:
-
Add the calculated volume of DMSO to the bulk DCM solution to achieve the desired final concentration (e.g., 100 mM).
-
Connect the flask to a rotary evaporator.
-
Vacuum: Set to ~400 mbar initially, lowering to ~50 mbar.
-
Bath Temp: 25°C (Do not exceed 30°C).
-
Process: DCM is volatile (BP 40°C) and will evaporate selectively, leaving the azide in the non-volatile DMSO.
-
-
Validation: Verify removal of DCM via NMR (
peak at 5.30 ppm).
Protocol B: "Click" Reaction Setup (In Situ)
Rationale: To maximize safety, generate the azide in situ if the solubility of the precursor (aniline) permits.
-
Dissolve 4-fluoro-2-methylaniline (Precursor) in t-BuOH/H2O (1:1) .
-
Add t-BuONO (tert-Butyl nitrite) and TMSN3 (Trimethylsilyl azide).
-
Stir for 1 hour at Room Temp.
-
Add the Alkyne partner and Cu(I) catalyst directly to this mixture.
-
Note: This avoids isolation of the potentially explosive azide entirely [2].
-
Decision Frameworks (Visualization)
Figure 1: Solvent Selection for Azide Handling
This decision tree guides the researcher through solvent selection based on the intended application, prioritizing safety.
Caption: Decision matrix for solvent selection. MTBE is the gold standard for storage, while DMSO and t-BuOH are preferred for reactivity.
Figure 2: Safe Concentration Workflow
The "Never Dry" protocol ensures the researcher never handles the neat, shock-sensitive solid.
Caption: The "Never Dry" workflow allows for precise concentration determination without isolating the bulk explosive material.
References
- Smith, P. A. S. (1988). Open-Chain Nitrogen Compounds. The Benjamin/Cummings Publishing Company.
-
Barral, K., et al. (2007). "In Situ Generation of Azides for Click Chemistry." Organic Letters, 9(9), 1809–1811. Link
- Keicher, T., & Löbbecke, S. (2013). "Organic Azides." In Energetic Materials. Wiley-VCH.
-
Sigma-Aldrich. (2024).[2] Product Specification: 1-Azido-4-fluorobenzene solution. (Source for MTBE storage standard of analogous compounds). Link
Sources
Technical Guide: UV-Vis Absorption Spectroscopy of Fluorinated Aryl Azides
Executive Summary
This guide details the ultraviolet-visible (UV-Vis) characterization of fluorinated aryl azides, specifically perfluorophenyl azides (PFPAs). These compounds are the "gold standard" in photoaffinity labeling and surface modification because the fluorine atoms stabilize the reactive nitrene intermediate, preventing the ring-expansion reactions that plague non-fluorinated aryl azides.
For the researcher, UV-Vis spectroscopy is not merely a confirmation of identity; it is the primary kinetic tool for monitoring photolysis efficiency (activation) and determining quantum yields. This document provides the theoretical grounding, experimental protocols, and data interpretation frameworks necessary to utilize PFPAs effectively.
Theoretical Framework: The Fluorine Effect
To interpret the spectra, one must understand the electronic transitions and the photochemical pathway.
Electronic Transitions
Fluorinated aryl azides exhibit distinct spectral signatures arising from the conjugation of the azide group (
-
Transition (Primary Band):
-
Location: Typically 250–270 nm.
-
Intensity: Strong absorption (
). -
Origin: Excitation of the aromatic system conjugated with the azide.[1]
-
-
Transition (Secondary Band):
-
Location: Often appears as a "shoulder" or weak tail extending into the 280–320 nm region.
-
Intensity: Weak (
). -
Significance: This transition is often responsible for the initial photoactivation using lower-energy UV sources (e.g., 300 nm lamps) to avoid damaging biological samples.
-
The "Fluorine Effect" on Photolysis
The critical advantage of PFPAs is their reaction pathway. Non-fluorinated phenyl azides form a singlet nitrene that rapidly rearranges into a dehydroazepine (ring expansion), a long-lived electrophile that causes non-specific "tar" formation.
Fluorine substitution (specifically at the ortho positions) raises the activation energy for ring expansion. This forces the singlet nitrene to undergo intersystem crossing (ISC) to the triplet state or react directly via insertion, resulting in high-fidelity crosslinking.
Visualization: Photochemical Pathway & Fluorine Stabilization
The following diagram illustrates the bifurcation between ring expansion (bad) and nitrene insertion (good), controlled by the fluorine atoms.
Caption: Figure 1. The "Fluorine Effect" blocks the red dashed pathway (Ring Expansion), forcing the reaction toward stable crosslinking (Green).
Experimental Methodology
Reliable UV-Vis data requires strict adherence to protocols that account for the light sensitivity and solubility profiles of PFPAs.
Solvent Selection
Solvents must be optically transparent in the 200–300 nm range and chemically inert to the azide in the dark.
| Solvent | Cutoff (nm) | Suitability | Notes |
| Cyclohexane | < 210 | Excellent | Inert; ideal for observing fine spectral structure. |
| Acetonitrile | < 200 | Excellent | Polar aprotic; good for polar derivatives. |
| Methanol | 205 | Good | Common for biological mimics; verify no solvolysis. |
| THF | 212 | Fair | Use only if necessary; peroxides can degrade azides. |
| DMF/DMSO | > 260 | Poor | High UV cutoff obscures the main azide band. |
Protocol: Kinetic Monitoring of Photolysis
This workflow validates the activation of the azide.
Materials:
-
Quartz cuvettes (1 cm path length).
-
UV Light Source (e.g., Handheld UV lamp at 254 nm or Hg-Arc lamp).
-
Sample: PFPA derivative at ~50 µM concentration.
Step-by-Step Procedure:
-
Baseline Correction: Fill two matched cuvettes with pure solvent. Run a baseline scan (200–500 nm).
-
Sample Preparation (Dark Room): Dissolve the PFPA in the solvent to reach an absorbance of approx. 0.8–1.0 AU at
(typically 30–60 µM).-
Note: Keep solutions in amber vials or wrapped in foil.
-
-
T=0 Scan: Place sample in the spectrophotometer and record the initial spectrum. Confirm
is present (approx. 258 nm). -
Irradiation Loop:
-
Remove cuvette.
-
Expose to UV source for a fixed interval (e.g., 10 seconds).
-
Return to spectrophotometer and scan.
-
Repeat until no further spectral changes are observed (photostationary state).
-
-
Data Validation: Check for Isosbestic Points .
-
Insight: Well-defined isosbestic points indicate a clean conversion from Component A (Azide) to Component B (Nitrene/Product) without secondary side reactions.
-
Visualization: Experimental Workflow
Caption: Figure 2. Iterative workflow for monitoring photolysis kinetics via UV-Vis spectroscopy.
Data Interpretation & Reference Values
Comparative Spectral Data
The following table contrasts the spectral features of standard phenyl azides against perfluorophenyl azides.
| Compound Class | Post-Photolysis Behavior | ||
| Phenyl Azide | ~250 | ~10,000 | Shifts to broad, featureless absorption >300nm (Azepine formation). |
| Perfluorophenyl Azide (PFPA) | ~258 - 265 | ~15,000 - 20,000 | Decrease in 260nm band; appearance of aniline-like bands if H-abstraction occurs. |
| NHS-PFPA Ester | 260 | ~18,000 | Used for protein conjugation; ester does not significantly shift |
Interpreting the Photolysis Spectrum
When a PFPA is irradiated, the following spectral changes confirm successful activation:
-
Hypochromic Shift: The strong band at ~260 nm decreases rapidly. This corresponds to the loss of the azide conjugation.
-
Product Formation: Depending on the solvent:
-
In Cyclohexane: You may see the growth of weak bands corresponding to the C-H insertion product (secondary amine).
-
In Nucleophilic Solvents: If ring expansion were to occur (rare for PFPAs), a broad absorption tail would appear in the visible region (yellowing). Absence of yellowing is a quality control check for PFPAs.
-
References
-
Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[2] The Journal of Organic Chemistry, 55(11), 3640-3647. [Link]
-
Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides.[3] Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172-177. [Link]
-
Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(11), 1434–1443. [Link]
-
Gritsan, N. P., & Platz, M. S. (2006). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. Chemical Reviews, 106(9), 3844–3867. [Link]
-
Mornet, R., Leonard, E., & Grée, R. (2016). Fluorinated Azides: Properties, Synthesis and Applications. Tetrahedron, 72(46), 7337-7366. [Link]
Sources
Safety data sheet (SDS) highlights for 1-Azido-4-fluoro-2-methylbenzene
[1]
Identification & Chemical Characterization
| Parameter | Technical Detail |
| Chemical Name | 1-Azido-4-fluoro-2-methylbenzene |
| Synonyms | 4-Fluoro-2-methylphenyl azide; 4-Fluoro-2-methyl-1-azidobenzene |
| Chemical Formula | |
| Molecular Weight | 151.14 g/mol |
| Structural Class | Aryl Azide (Energetic Intermediate) |
| Physical State | Typically a pale yellow liquid or low-melting solid (Predicted based on congeners) |
| Boiling Point | Do NOT Distill. Decomposes explosively at elevated temperatures.[1] |
Hazard Assessment: The "Energetic" Profile
Researchers must treat this compound not just as a toxic chemical, but as a potential explosive.[1] The safety profile is derived from the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six , which are critical metrics for organic azide stability.[1][2]
Stability Calculations
-
C/N Ratio:
[1]-
Safety Threshold: Generally, organic azides with a ratio
are considered unstable and potentially explosive.[1][3] -
Verdict:High Risk. This compound falls below the safety threshold of 3.[1] It possesses significant potential for explosive decomposition if isolated in pure form or subjected to heat/shock.[1][4][5]
-
-
Rule of Six:
-
Principle: Six carbons (or equivalent atoms) per energetic functional group provide sufficient dilution to render the compound relatively stable.[1][2][5]
-
Analysis: 7 Carbons per 1 Azide group.[1]
-
Verdict:Marginally Stable. While it technically passes the Rule of Six, the low C/N ratio dictates that it should never be distilled to dryness .[1]
-
Toxicology & Health Hazards[1][8]
Critical Handling Protocols
The "No-Metal" Rule
Protocol: Never use metal spatulas, needles, or reaction vessels (unless passivated/glass-lined) when handling the precursor sodium azide or the crude reaction mixture.[1]
Causality: Azide ions (
-
Safe Alternative: Use Teflon-coated, ceramic, or plastic tools.[1]
Concentration & Isolation
Protocol: Avoid rotary evaporation to complete dryness. Causality: As the solvent is removed, the concentration of the azide increases, as does the friction and heat.[1] The transition from solution to solid is the most dangerous phase for energetic compounds.[1]
-
Self-Validating Step: Always maintain a "solvent heel" (keep the compound in solution, e.g., in Toluene or DCM) or co-evaporate with a high-boiling inert solvent if solvent exchange is necessary.[1]
Solvent Compatibility
Protocol: Do not use halogenated solvents (DCM, Chloroform) during the synthesis step involving Sodium Azide. Causality: Sodium Azide reacts with Dichloromethane (DCM) to form Diazidomethane and Triazidomethane , which are extremely volatile and explosive—more so than the target product.[1]
-
Correction: Once the organic azide (1-Azido-4-fluoro-2-methylbenzene) is fully formed and washed, DCM can be used for extraction, but long-term storage in halogenated solvents is discouraged due to potential slow reactivity.[1]
Experimental Workflow & Decision Logic
The following diagram illustrates the safety decision tree for handling 1-Azido-4-fluoro-2-methylbenzene.
Caption: Decision logic for handling high-energy azides. Note the critical preference for solution-state storage.
Emergency Response & Disposal
Fire Fighting
-
Media: Water spray, Carbon Dioxide (
), Dry Chemical.[1] -
Contraindication: Do not use heavy water streams that might scatter the material.[1]
-
Specific Hazard: Combustion releases toxic Nitrogen Oxides (
) and Hydrogen Fluoride (HF) gas due to the fluorine substituent.[1] Full SCBA (Self-Contained Breathing Apparatus) is mandatory.[1]
Spill Cleanup (Neutralization)
Do not simply wipe up. Azides must be chemically deactivated.[1]
-
Evacuate: Clear the area.
-
Deactivate: Treat the spill with a 10% Sodium Nitrite (
) solution acidified with dilute Sulfuric Acid ( ).[1]
Waste Disposal[9]
References
-
University of California, Santa Barbara (UCSB). Sodium Azide and Organic Azides: Standard Operating Procedure. Retrieved from [Link][1]
-
Baskin, J. M., et al. (2007).[1] "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797.[1] (Context on stability of cyclooctynes vs azides).
-
Bräse, S., et al. (2005).[1] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 44(33), 5188-5240.[1] (Authoritative review on azide safety and synthesis).
-
PubChem. 1-Azido-4-fluorobenzene (Analogous Compound Safety Data). National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. 4-azido-1-fluoro-2-nitrobenzene | 28166-06-5 [sigmaaldrich.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Synthesis Pathways of 1-Azido-4-fluoro-2-methylbenzene: A Comprehensive Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Yield Optimization
Executive Summary & Chemical Profile
1-Azido-4-fluoro-2-methylbenzene (CAS: 864866-29-5)[1] is a highly versatile aryl azide utilized extensively in click chemistry (CuAAC), photoaffinity labeling, and as a precursor for complex nitrogen-containing heterocycles. The presence of both a fluorine atom and a methyl group on the benzene ring introduces unique steric and electronic effects that must be carefully managed during synthesis.
As a Senior Application Scientist, I have structured this guide to evaluate the two most robust synthetic pathways for this compound: the classical Diazotization-Azidation route and the modern Copper-Catalyzed C-N Cross-Coupling route. Rather than merely listing steps, this whitepaper dissects the mechanistic causality behind each protocol, ensuring that your laboratory workflows are both theoretically sound and practically self-validating.
Pathway A: Classical Diazotization-Azidation
The most reliable and scalable method for synthesizing 1-azido-4-fluoro-2-methylbenzene is the diazotization of its corresponding aniline, 4-fluoro-2-methylaniline, followed by nucleophilic displacement using sodium azide[2].
Mechanistic Rationale & Causality
The reaction is fundamentally driven by the in situ generation of nitrous acid (
-
Electrophilic Attack: The primary amine of 4-fluoro-2-methylaniline attacks the nitrosonium ion, ultimately dehydrating to form a diazonium salt intermediate.
-
Thermal Causality: Diazonium salts are thermodynamically unstable. If the internal temperature exceeds 5 °C, the intermediate will prematurely decompose into a phenol byproduct, releasing nitrogen gas[4]. Strict thermal control (0–5 °C) is non-negotiable.
-
Nucleophilic Substitution: The introduction of the azide ion (
) facilitates a rapid displacement of the diazonium group, driven by the entropic release of stable gas[2].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; visual cues (color changes, gas evolution) serve as real-time quality control checkpoints.
-
Amine Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4-fluoro-2-methylaniline in 15 mL of concentrated HCl and 15 mL of deionized water[2].
-
Thermal Equilibration: Submerge the flask in an ice-salt bath. Allow the internal temperature to stabilize at 0–2 °C.
-
Diazotization: Dissolve 11.0 mmol (1.1 eq) of
in 5 mL of cold deionized water. Add this solution dropwise via an addition funnel over 15 minutes. Validation Check: The solution will turn pale yellow/orange, indicating diazonium formation. Stir for an additional 30 minutes at 0 °C. -
Azidation: Dissolve 15.0 mmol (1.5 eq) of
in 10 mL of cold water. Add this dropwise to the diazonium solution. Validation Check: Vigorous bubbling ( evolution) will occur immediately. Ensure adequate fume hood ventilation[2]. -
Workup & Isolation: Once gas evolution ceases (approx. 1 hour), extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated
to neutralize residual acid, followed by brine. Dry over anhydrous , filter, and concentrate under reduced pressure at room temperature to yield the crude aryl azide.
Pathway Visualization
Figure 1: Workflow and chemical pathway of the Diazotization-Azidation reaction.
Pathway B: Copper-Catalyzed C-N Cross-Coupling
For scenarios where the corresponding aniline is unavailable or unstable, the direct azidation of an aryl halide (e.g., 1-bromo-4-fluoro-2-methylbenzene) via transition metal catalysis is a powerful alternative.
Mechanistic Rationale & Causality
Direct nucleophilic aromatic substitution (
-
Oxidative Addition: The Cu(I) species, stabilized by a ligand (such as L-proline or DMEDA), undergoes oxidative addition into the aryl-bromide bond, forming a transient Cu(III) intermediate[5][6].
-
Ligand Exchange & Elimination: The halide ligand on the Cu(III) center is exchanged with the azide ion. Subsequent reductive elimination yields the target aryl azide and regenerates the Cu(I) catalyst[6].
-
Ligand Causality: The use of L-proline is critical. Unliganded copper can form explosive and catalytically dead polymeric copper-azide complexes. The bidentate nature of L-proline keeps the copper center soluble and reactive[7].
Step-by-Step Experimental Protocol
-
Inert Setup: In an oven-dried Schlenk tube, combine 10.0 mmol of 1-bromo-4-fluoro-2-methylbenzene, 12.0 mmol (1.2 eq) of
, 1.0 mmol (10 mol%) of CuI, and 2.0 mmol (20 mol%) of L-proline[6]. -
Solvent Addition: Add 15 mL of anhydrous, degassed DMSO. Evacuate and backfill the Schlenk tube with Argon three times.
-
Catalytic Heating: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 12 hours. Validation Check: The reaction mixture will transition from a pale suspension to a deep homogenous color as the active Cu-ligand complex forms.
-
Workup: Cool the mixture to room temperature. Quench with 30 mL of water and extract with diethyl ether (3 x 20 mL). Wash the organic layer with brine (5 x 15 mL) to remove residual DMSO. Dry over
, filter, and concentrate. Purify via flash column chromatography (hexane) to isolate the pure aryl azide.
Pathway Visualization
Figure 2: Catalytic cycle of the Copper-Catalyzed Azidation of aryl halides.
Quantitative Data & Method Comparison
Selecting the appropriate synthetic route depends on precursor availability, scale, and laboratory infrastructure. The table below summarizes the quantitative and operational metrics of both pathways.
| Parameter | Pathway A: Diazotization | Pathway B: Cu-Catalysis |
| Starting Material | 4-Fluoro-2-methylaniline | 1-Bromo-4-fluoro-2-methylbenzene |
| Typical Yield | 80–95% | 65–85% |
| Operating Temperature | 0–5 °C | 70–90 °C |
| Reaction Time | 2–4 hours | 8–12 hours |
| Primary Byproducts | ||
| Scalability | Excellent (Industrial standard) | Moderate (Limited by DMSO removal) |
| Safety Profile | High risk (Requires strict thermal control) | Moderate risk (Avoids unstable diazonium) |
Safety Protocols & Self-Validating Quality Control
Working with azides requires stringent safety measures and robust analytical validation.
Critical Safety Directives
-
Solvent Incompatibility: Never use halogenated solvents (e.g., dichloromethane) during the extraction of sodium azide reactions. Prolonged contact can form highly explosive diazidomethane. Ethyl acetate or diethyl ether are the mandated alternatives.
-
Heavy Metal Avoidance: Ensure no lead, silver, or unliganded copper equipment (such as brass spatulas) comes into contact with azide solutions, as these form shock-sensitive metal azides.
-
Thermal Limits: Do not subject the isolated 1-azido-4-fluoro-2-methylbenzene to temperatures exceeding 100 °C during concentration or distillation, as aryl azides can thermally decompose into highly reactive nitrenes.
Analytical Validation (QC)
To validate the success of the synthesis without relying solely on complex chromatography, Infrared (IR) Spectroscopy serves as an immediate, self-validating tool:
-
Success Indicator: The appearance of a sharp, intensely strong asymmetric stretching band (
) at 2100–2130 cm⁻¹ is the definitive hallmark of the azide group. -
Completion Indicator (Pathway A): The complete disappearance of the broad primary amine N-H stretching bands (3200–3400 cm⁻¹) confirms full conversion of the 4-fluoro-2-methylaniline precursor.
References
-
Guidechem, 1-azido-4-fluoro-2-methylbenzene CAS 864866-29-5, 1
-
Benchchem, Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol, 2
-
Benchchem, 1-Azido-4-chlorobenzene Synthetic Methodologies, 4
-
Benchchem, Hexyl nitrite - Reaction mechanism for aryl azide synthesis, 3
-
ResearchGate, Selective Azidation of Aryl Halides to Aryl Azides Promoted by Proline and CuFeO2, 6
-
Deakin University, 15@Fe3O4 for sodium Azide-Induced amination of Aryl halides, 7
-
Royal Society of Chemistry (RSC), Chapter 3: Synthetic Methods for Primary Anilines, 5
Sources
- 1. 页面加载中... [china.guidechem.com]
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- 3. Hexyl nitrite | 638-51-7 | Benchchem [benchchem.com]
- 4. 1-Azido-4-chlorobenzene|4-Chlorophenyl Azide|CAS 3296-05-7 [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dro.deakin.edu.au [dro.deakin.edu.au]
Methodological & Application
Protocol for synthesizing 1-Azido-4-fluoro-2-methylbenzene from aniline precursors
Executive Summary & Scope
This application note details a robust, scalable protocol for the synthesis of 1-Azido-4-fluoro-2-methylbenzene (also known as 4-fluoro-2-methylphenyl azide). This compound is a critical precursor for "Click Chemistry" (CuAAC) applications, photoaffinity labeling, and heterocycle synthesis.
The method utilizes a classical one-pot diazotization-azidation sequence.[1] Unlike generic protocols, this guide addresses the specific electronic effects of the fluorine and methyl substituents on the stability of the diazonium intermediate and provides critical safety constraints regarding the handling of organic azides.
Safety Directives (CRITICAL)
STOP & READ: Working with azides presents unique explosion hazards.[2][3][4] Strict adherence to the following controls is mandatory.
| Hazard Class | Risk Description | Mitigation Strategy |
| Explosion (Metal Azides) | Sodium Azide ( | NEVER use metal spatulas. Use only plastic/glass. Do not pour azide solutions down drains with lead/copper piping.[2] |
| Explosion (Organic) | Halogenated solvents (DCM, Chloroform) react with | STRICTLY PROHIBITED: Do not use DCM for extraction. Use Ethyl Acetate (EtOAc) or Diethyl Ether ( |
| Toxicity | Acidification of | Maintain pH control.[3] Ensure high-efficiency fume hood ventilation. |
| Energetic Material | The C/N ratio of the product is ~2.33, indicating high energy potential. | Perform all evaporations behind a blast shield. Store product in solution/dark/cold when possible. |
Retrosynthetic Analysis & Mechanism
The synthesis proceeds via the formation of a diazonium salt from 4-fluoro-2-methylaniline. The presence of the ortho-methyl group provides slight steric protection, while the para-fluorine atom exerts an inductive electron-withdrawing effect, moderately destabilizing the diazonium intermediate compared to unsubstituted aniline. Therefore, strict temperature control (
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway showing the conversion of aniline to the diazonium intermediate followed by nucleophilic aromatic substitution by the azide ion.[1][7]
Materials & Stoichiometry
Scale: Protocol designed for 10 mmol (approx. 1.25 g) of starting material.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Fluoro-2-methylaniline | 125.14 | 1.0 | 1.25 g (1.11 mL) | Precursor |
| Hydrochloric Acid (conc. 37%) | 36.46 | 4.0 | ~3.3 mL | Acid Source |
| Sodium Nitrite ( | 69.00 | 1.2 | 0.83 g | Diazotizing Agent |
| Sodium Azide ( | 65.01 | 1.5 | 0.98 g | Nucleophile |
| Urea | 60.06 | ~0.1 | Spatula tip | Quencher (excess |
| Sodium Acetate ( | 82.03 | Variable | Buffer to pH ~4-5 | Buffer (Optional) |
Experimental Protocol
Phase 1: Diazotization (The Critical Step)
Objective: Generate the electrophilic diazonium species without thermal decomposition.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-methylaniline (1.25 g, 10 mmol) .
-
Acidification: Add 10 mL of water , followed by slow addition of conc. HCl (3.3 mL) .
-
Note: The aniline hydrochloride salt may precipitate as a white/off-white solid. This is normal.
-
-
Cooling: Immerse the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C .
-
Nitrite Addition: Dissolve
(0.83 g) in 3 mL of water . Add this solution dropwise to the aniline mixture over 10 minutes.-
Observation: The mixture should become a clear, pale yellow solution as the diazonium salt forms and dissolves.
-
Control: Ensure temperature does not exceed 5°C.[1]
-
-
Stirring: Stir at 0°C for 20 minutes.
-
Quenching: Add a small amount of Urea to destroy excess nitrous acid (prevents side reactions).
Phase 2: Azidation (Nitrogen Evolution)
Objective: Nucleophilic displacement of
-
Azide Prep: Dissolve
(0.98 g) in 5 mL of water in a separate beaker. -
Addition: Slowly add the azide solution to the cold diazonium mixture dropwise.
-
Warning: Vigorous evolution of
gas (frothing) will occur.[2] Add slowly to prevent overflow.
-
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT) for 1 hour.
-
Visual: The solution often turns turbid/oily as the organic azide separates.
-
Phase 3: Workup & Purification
Objective: Isolation while avoiding halogenated solvents.
-
Extraction: Transfer mixture to a separatory funnel. Extract 3x with Ethyl Acetate (20 mL) .
-
Reminder:DO NOT USE DCM.
-
-
Washing: Wash combined organics with:
-
1x Saturated
(to neutralize acid). -
1x Brine.
-
-
Drying: Dry over anhydrous
, filter. -
Concentration: Concentrate under reduced pressure (Rotovap) at <30°C .
-
Safety: Do not distill to absolute dryness if possible; store as a concentrated solution or oil. If a neat solid/oil is required, use a blast shield.
-
-
Purification (If needed): The crude product is usually >95% pure. If necessary, purify via silica plug filtration using Hexanes/EtOAc (95:5).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing temperature control and solvent safety.
Characterization & Validation
To validate the synthesis, compare spectral data against the following expected values.
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | ~2100 - 2130 cm⁻¹ | Strong, sharp asymmetric stretch of the Azide ( |
| ¹H NMR (CDCl₃) | ~2.1 - 2.3 ppm (s, 3H) | Methyl group attached to the aromatic ring. |
| ¹H NMR (CDCl₃) | ~6.8 - 7.2 ppm (m, 3H) | Aromatic protons. Pattern depends on F-coupling.[8] |
| ¹⁹F NMR | ~ -115 to -120 ppm | Fluorine signal (relative to |
| Mass Spec (HRMS) | [M+H]⁺ or [M-N₂]⁺ | Azides often fragment by losing |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Phenol formation | Reaction temperature > 5°C during diazotization. | Maintain strict ice/salt bath control. Ensure slow addition of nitrite.[1] |
| No Precipitate/Oil | Product is soluble in aqueous layer or pH is too low. | Ensure aqueous layer is extracted thoroughly. Neutralize acid during workup.[1] |
| Orange/Red Impurity | Coupling of diazonium salt with unreacted aniline (Diazo coupling). | Ensure sufficient acid (HCl) is used to keep aniline protonated and unreactive to coupling. |
| Explosive Pop | Formation of Diazidomethane. | IMMEDIATE STOP. Did you use DCM? Switch to Ethyl Acetate. |
References
-
Organic Syntheses. "Phenyl Azide." Org.[2][5] Synth.1955 , Coll. Vol. 3, 710. [Link]
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005 , 44(33), 5188-5240. [Link]
-
University of California, Santa Barbara (UCSB). "Safe Handling of Sodium Azide and Organic Azides." Environmental Health & Safety Application Note.[4][Link]
- Barral, K., et al. "Synthesis of aryl azides from anilines." Organic Letters, 2007.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Azido-4-fluoro-2-methylbenzene
Introduction: The Power of Precision in Molecular Assembly
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] This powerful ligation reaction has revolutionized molecular construction across diverse scientific disciplines, including drug discovery, materials science, and bioconjugation.[3][4][5] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds with remarkable efficiency and absolute regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product.[1][3][6]
This application note provides an in-depth guide to the practical application of CuAAC, with a specific focus on the use of 1-Azido-4-fluoro-2-methylbenzene. This particular aromatic azide offers unique advantages due to the presence of the fluorine atom, which can serve as a sensitive probe for ¹⁹F NMR spectroscopy, a valuable tool in fragment-based drug discovery and for studying molecular interactions.[7] Furthermore, the methyl group provides an additional point of structural diversity. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide detailed and validated protocols, discuss critical safety considerations for handling organic azides, and explore the broad applicability of this versatile chemical transformation.
Mechanistic Insights: The Role of Copper in Catalysis
The remarkable rate acceleration and exquisite regioselectivity of the CuAAC reaction are attributed to a catalytic cycle mediated by a copper(I) species.[6][8] While initial proposals considered a mononuclear copper catalyst, substantial evidence from kinetic and computational studies now supports a dinuclear copper-acetylide intermediate as the key player in the kinetically favored pathway.[6][9][10]
The catalytic cycle can be dissected into the following key steps:
-
Formation of the Copper(I) Acetylide: The cycle initiates with the coordination of the terminal alkyne to a copper(I) catalyst. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide.[8] In many protocols, the active Cu(I) species is generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[1][11]
-
Coordination of the Azide: The organic azide, in this case, 1-Azido-4-fluoro-2-methylbenzene, then coordinates to the copper acetylide complex.
-
Cycloaddition and Ring Contraction: The coordinated azide and acetylide undergo a cycloaddition reaction to form a six-membered metallacycle intermediate. This intermediate rapidly rearranges and contracts to form a more stable dinuclear copper triazolide.[6]
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.
Safety First: Essential Precautions for Handling Organic Azides
Organic azides are energetic compounds and must be handled with appropriate caution due to their potential for explosive decomposition when subjected to heat, shock, or friction.[12][13] Adherence to strict safety protocols is paramount.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14][15]
-
Fume Hood and Blast Shield: All manipulations involving organic azides should be conducted in a certified chemical fume hood, preferably behind a blast shield.[14][16]
-
Scale Limitations: Use the smallest possible quantities of azides required for the experiment.[15]
-
Avoid Friction and Heat: Do not use metal spatulas for handling solid azides; plastic or ceramic spatulas are recommended.[14][15] Avoid grinding or scratching solid azides.[15] Never heat organic azides directly unless as part of a well-controlled reaction protocol.
-
Solvent Choice: Avoid the use of halogenated solvents like dichloromethane or chloroform, as they can form highly unstable and explosive di- and tri-azidomethane.[12][13]
-
Storage: Store organic azides in a cool, dark place, away from incompatible materials such as acids and metals.[13][14]
-
Waste Disposal: Azide-containing waste must be collected in a designated, labeled container and disposed of according to institutional hazardous waste guidelines. Never dispose of azide solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[14][15]
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-4-fluoro-2-methylbenzene
This protocol outlines a general method for the synthesis of aromatic azides from the corresponding aniline via a diazotization reaction followed by treatment with sodium azide.[17]
Materials:
-
4-Fluoro-2-methylaniline
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Acetonitrile/Water or other suitable solvent system
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-methylaniline in a suitable acidic solution (e.g., a mixture of HCl and water/acetonitrile).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.
-
In a separate flask, dissolve sodium azide in water and cool the solution to 0-5 °C.
-
Slowly and carefully add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product, 1-Azido-4-fluoro-2-methylbenzene, with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product. Purification can be achieved by column chromatography if necessary.
Protocol 2: General Procedure for CuAAC using 1-Azido-4-fluoro-2-methylbenzene
This protocol provides a robust and widely applicable method for the copper-catalyzed cycloaddition of 1-Azido-4-fluoro-2-methylbenzene with a terminal alkyne.[17]
Materials:
-
1-Azido-4-fluoro-2-methylbenzene
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) or other suitable solvent system (e.g., THF/water, DMSO/water)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve 1-Azido-4-fluoro-2-methylbenzene (1.0 equivalent) and the desired terminal alkyne (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh catalyst solution by dissolving copper(II) sulfate pentahydrate (1-5 mol%) and sodium ascorbate (5-10 mol%) in a minimal amount of deionized water.
-
Add the catalyst solution to the stirring mixture of the azide and alkyne.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude triazole product.
-
Purify the product by column chromatography or recrystallization as needed.
Data Analysis and Characterization
The successful synthesis of the 1,4-disubstituted 1,2,3-triazole product can be confirmed using a suite of standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic singlet for the triazole proton, typically in the range of δ 7.5-8.5 ppm. Disappearance of the terminal alkyne proton signal. |
| ¹³C NMR | Appearance of two new signals corresponding to the triazole ring carbons. |
| ¹⁹F NMR | A signal corresponding to the fluorine atom on the aromatic ring, which can be used for purity assessment and to probe the local electronic environment. |
| FT-IR | Disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the terminal alkyne C-H stretch (around 3300 cm⁻¹). |
| LC-MS | Confirmation of the molecular weight of the desired triazole product and assessment of reaction purity.[17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poor solubility of reactants- Presence of coordinating impurities | - Use freshly prepared sodium ascorbate solution.- Increase the amount of sodium ascorbate.- Try a different solvent system (e.g., DMSO/water).- Use a Cu(I)-stabilizing ligand such as TBTA or THPTA.[18][19] |
| Incomplete Reaction | - Insufficient reaction time- Low catalyst loading | - Allow the reaction to stir for a longer period.- Increase the catalyst loading (up to 10 mol%). |
| Formation of Side Products | - Oxidative homocoupling of the alkyne (Glaser coupling) | - Ensure an excess of sodium ascorbate is present.- Degas the solvent prior to use to remove dissolved oxygen. |
Applications in Drug Discovery and Beyond
The CuAAC reaction, particularly with functionally diverse building blocks like 1-Azido-4-fluoro-2-methylbenzene, has found widespread application in the pharmaceutical and biotechnology sectors.
-
Lead Discovery and Optimization: The reliability and modularity of the CuAAC reaction make it ideal for the rapid synthesis of compound libraries for high-throughput screening.[4][5] The triazole core is often considered a bioisostere for other functional groups, allowing for the exploration of new chemical space and the optimization of lead compounds.[4]
-
Bioconjugation: The bioorthogonal nature of the azide and alkyne functional groups allows for their specific reaction in complex biological environments.[2][20] This has enabled the labeling and tracking of biomolecules in living cells, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials.
-
Radiochemistry: The CuAAC reaction is employed in the synthesis of radiolabeled compounds for applications in positron emission tomography (PET) imaging.[21]
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction stands as a robust and versatile tool for the efficient construction of complex molecular architectures. The use of strategically functionalized building blocks, such as 1-Azido-4-fluoro-2-methylbenzene, further expands the utility of this powerful transformation, particularly in the realm of drug discovery where the introduction of fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. By understanding the underlying mechanism, adhering to strict safety protocols, and employing optimized experimental procedures, researchers can effectively harness the power of CuAAC to accelerate their scientific endeavors.
References
-
Fokin, V. V., & Sharpless, K. B. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1423–1434. [Link]
-
Xie, R., et al. (2017). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Omega, 2(7), 3569–3577. [Link]
-
University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
Gao, C., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-672. [Link]
-
University of Victoria. (2022). Azides. [Link]
-
University of California, Santa Barbara. Azides. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
Gao, C., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]
-
Kaur, H., et al. (2021). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Advances, 11(26), 15846-15862. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
ResearchGate. Most used CuAAC reaction ligands. [Link]
-
Saito, A., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 12(20), 4584–4587. [Link]
-
Alonso, F., et al. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Molecules, 27(4), 1438. [Link]
-
IT Medical Team. (2015). A Novel Loom of Click Chemistry in Drug Discovery. [Link]
-
Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]
-
Ess, D. H., et al. (2015). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 17(23), 15479–15490. [Link]
-
Jena Bioscience. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents. [Link]
-
ResearchGate. Early CuAAC mechanism proposed by Sharpless and Fokin. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1423-1434. [Link]
-
Díez-González, S., & Garia, N. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 12(31), 5837-5849. [Link]
-
Sharma, P., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(12), 5945-5950. [Link]
-
Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]
-
NNNS chemistry. (2010). CuAAC mechanistically. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
-
Chemical & Engineering News. (2016). Fluorinated azides click to make triazoles. [Link]
-
Al-Zoubi, R. M., et al. (2023). Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. Molecules, 28(13), 4939. [Link]
-
Science of Synthesis. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). [Link]
-
Mzahem, A. M., et al. (2017). Synthesis of Fluorescent Poly(coumarin-triazoles) via a CuAAC 'click' reaction. South African Journal of Chemistry, 70, 89-95. [Link]
-
Taylor, J. E., et al. (2024). Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. Beilstein Journal of Organic Chemistry, 20, 3198-3207. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
ResearchGate. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. [Link]
-
Taylor, J. E., et al. (2024). Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. Beilstein Journals. [Link]
-
dos Santos, V. A., et al. (2021). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 32(4), 856-863. [Link]
-
ResearchGate. A Recent Concept of Importance: Click Chemistry. [Link]
-
Pretze, M., et al. (2013). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules, 18(7), 8618–8651. [Link]
-
Blastik, Z. E., et al. (2017). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 82(1), 471–478. [Link]
-
Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]
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- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. ucd.ie [ucd.ie]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. uvic.ca [uvic.ca]
- 15. research.wayne.edu [research.wayne.edu]
- 16. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 20. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
Using 1-Azido-4-fluoro-2-methylbenzene in photoaffinity labeling experiments
This application note details the technical specifications, mechanism, and experimental protocols for utilizing 1-Azido-4-fluoro-2-methylbenzene as a photoaffinity labeling (PAL) warhead.
Part 1: Executive Summary & Technical Profile
1-Azido-4-fluoro-2-methylbenzene is a specialized aryl azide photoreactive motif used in chemoproteomics to map ligand-binding sites. Unlike simple phenyl azides, this derivative incorporates a fluorine atom and a methyl group on the benzene ring. These substituents serve two critical functions:
-
Electronic Modulation: The fluorine atom (para to the azide) and methyl group (ortho to the azide) modulate the electron density of the ring, influencing the lifetime of the singlet nitrene intermediate and the ratio of desired C-H insertion versus undesired ring expansion.
-
Bioorthogonal Tracking: The 19F nucleus provides a distinct NMR handle, allowing for potential downstream validation of labeling via fluorine NMR spectroscopy.
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | 1-Azido-4-fluoro-2-methylbenzene |
| Molecular Formula | C₇H₆FN₃ |
| Molecular Weight | 151.14 g/mol |
| Mass Shift (ΔMass) | +123.13 Da (Post-photolysis covalent adduct) |
| Activation Wavelength | UV-B/C (254 nm – 312 nm) |
| Reactive Intermediate | Singlet Nitrene (primary); Triplet Nitrene (secondary) |
| Safety Class | High Caution (Low MW Azide, C/N ratio ≈ 2.[1]3) |
Part 2: Mechanism of Action
The efficacy of this compound relies on the generation of a highly reactive nitrene species upon UV irradiation.[2]
-
Photoactivation: Upon absorption of UV light (typically ~254–300 nm), the azide group (-N₃) eliminates nitrogen gas (N₂).
-
Nitrene Formation: This generates a singlet nitrene (
N), an electron-deficient species capable of inserting into neighboring bonds. -
Bifurcation of Pathway:
-
Pathway A (Desired): The nitrene inserts directly into a nearby C-H or N-H bond of the target protein, forming a stable covalent linkage.
-
Pathway B (Undesired): The nitrene undergoes ring expansion to form a dehydroazepine (ketenimine) intermediate, which reacts with nucleophiles (e.g., water) rather than the specific binding site.
-
Note on Substituents: The ortho-methyl group provides steric bulk that can twist the azide out of coplanarity, potentially influencing the rate of ring expansion and favoring local insertion.
-
Mechanistic Pathway Diagram
Caption: Photochemical pathway of 1-Azido-4-fluoro-2-methylbenzene. The goal is to maximize the C-H insertion pathway.
Part 3: Experimental Protocol
Safety Pre-requisite: The C/N Ratio Rule
This compound has 7 carbons and 3 nitrogens (
-
Action: Handle in small quantities (<100 mg). Use a safety shield during synthesis and irradiation. Store in the dark at -20°C.
Protocol 1: In Vitro Photoaffinity Labeling
Objective: To covalently crosslink the probe containing the 1-Azido-4-fluoro-2-methylbenzene moiety to its target protein.
Materials:
-
Recombinant Target Protein (1–5 µM in PBS).
-
Photoaffinity Probe (dissolved in DMSO).
-
UV Light Source: Handheld UV lamp (254 nm or 302 nm) or Stratalinker.
-
Control: Competition sample (Protein + Probe + 100x Excess Parent Ligand).
Step-by-Step Workflow:
-
Equilibration (Dark Incubation):
-
Prepare samples in a 96-well plate (clear bottom) or microcentrifuge tubes (caps open).
-
Add Protein (final conc. 1 µM).
-
Add Probe (final conc. 1–10 µM). Keep DMSO < 1%.
-
Incubate for 30–60 minutes at 4°C or Room Temp in the dark to allow equilibrium binding.
-
-
Photoactivation (The Critical Step):
-
Place samples on ice to prevent thermal degradation.
-
Position the UV lamp 2–5 cm above the samples.
-
Irradiate:
-
Option A (High Energy): 254 nm for 1–3 minutes. (Higher efficiency, risk of protein damage).
-
Option B (Gentle): 302/312 nm for 5–10 minutes. (Lower background, preserves protein integrity).
-
-
Tip: If using tubes, irradiate from the top (open cap) as plastic absorbs UV.
-
-
Quenching & Processing:
-
Immediately add loading buffer (for Western Blot) or denaturation buffer (for MS).
-
The reaction is now chemically inert; light protection is no longer necessary.
-
Protocol 2: Mass Spectrometry Analysis
Objective: Confirm labeling and identify the modification site.
-
Digestion: Perform standard Trypsin/LysC digestion of the labeled protein.
-
Data Search Parameters:
-
When analyzing the MS data, you must add a Variable Modification .
-
Name: FluoroMethylPhenyl-Label
-
Composition Change: Add C₇H₅FN (The azide loses N₂ and loses one H upon insertion).
-
Delta Mass: +123.13 Da .
-
Note: If the nitrene inserts into a lone pair (e.g., N-terminal amine) rather than C-H, the mass shift is the same, but the mechanism is coordination/addition.
-
Part 4: Data Visualization & Troubleshooting
Experimental Workflow Diagram
Caption: Operational workflow for photoaffinity labeling experiments.
Troubleshooting Table
| Issue | Possible Cause | Solution |
| No Labeling Observed | UV wavelength too long (>365nm). | Switch to 254 nm or 302 nm source. |
| Low binding affinity.[3] | Increase probe concentration or decrease temperature. | |
| High Non-Specific Binding | "Bucket" labeling by long-lived intermediate. | Add radical scavenger (e.g., Tris buffer can sometimes scavenge, use PBS instead). Reduce irradiation time. |
| Protein Precipitation | UV damage or heat. | Irradiate on ice. Pulse irradiation (30s ON, 30s OFF). |
| Low MS Identification | Ionization suppression. | Enrich labeled peptides if a click handle (alkyne) is present. |
References
-
Flemming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Schnapp, K. A., et al. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172–177.[4] Link
-
Kotzyba-Hibert, F., et al. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link
-
Das, J. (2011). Aliphatic and Aromatic Photoaffinity Probes in Drug Discovery. Chemical Reviews, 111(8), 4405–4417. Link
Sources
- 1. Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Staudinger ligation procedures with 1-Azido-4-fluoro-2-methylbenzene
Application Note: High-Fidelity Staudinger Ligation with 1-Azido-4-fluoro-2-methylbenzene
Executive Summary
This guide details the operational framework for utilizing 1-Azido-4-fluoro-2-methylbenzene (CAS: 146788-46-9) in Staudinger ligation procedures. While alkyl azides are ubiquitous in "click" chemistry, this specific aryl azide offers distinct advantages for drug development:
- F NMR Handle: The para-fluorine atom serves as a sensitive, non-invasive spectral probe to monitor reaction progress in real-time without bulky fluorophore tags.
-
Steric Protection: The ortho-methyl group provides steric bulk that mitigates non-specific nucleophilic attacks, enhancing the stability of the azide in complex biological media compared to unhindered phenyl azides.
-
Electronic Activation: The electron-withdrawing fluorine atom increases the electrophilicity of the terminal azide nitrogen, partially compensating for the steric retardation caused by the methyl group.
This document outlines the Traceless Staudinger Ligation , a method preferred in drug discovery for generating native amide bonds without residual linker atoms.[1]
Chemical Profile & Mechanistic Logic
The Reagent: 1-Azido-4-fluoro-2-methylbenzene
-
Molecular Weight: 151.14 g/mol
-
Physical State: Low-melting solid or oil (depending on purity/polymorph).
-
Key Reactivity Feature: The "Push-Pull" Dynamic.
-
The Pull: The Fluorine (EWG) at the para-position withdraws electron density, lowering the LUMO energy of the azide group. This accelerates the initial nucleophilic attack by the phosphine.
-
The Push (Block): The Methyl group at the ortho-position introduces steric strain. While this slows the initial kinetics compared to a bare phenyl azide, it is critical for preventing the formation of side-product anilines via metabolic reduction in live-cell contexts.
-
Reaction Mechanism
The reaction proceeds through the formation of an aza-ylide (iminophosphorane).[2][3] In the traceless variant, a phosphinothioester is used.[1][4][5][6] The nitrogen of the aza-ylide attacks the ester carbonyl intramolecularly, rearranging to form a stable amide bond and ejecting the phosphine oxide.
Figure 1: Mechanistic pathway of the Traceless Staudinger Ligation.[1][6] The ortho-methyl group on the azide influences the stability of the Aza-ylide intermediate.
Experimental Protocol: Traceless Staudinger Ligation
Objective: Conjugate a peptide thioester (Phosphine-functionalized) to a small molecule scaffold containing 1-Azido-4-fluoro-2-methylbenzene.
Materials
-
Azide: 1-Azido-4-fluoro-2-methylbenzene (100 mM stock in DMSO).
-
Phosphine: Diphenylphosphinomethanethiol (common traceless reagent) functionalized with the peptide of interest.
-
Solvent System: DMF:Water (3:1) or DMSO:PBS (pH 7.4). Note: Water is required for the final hydrolysis step.
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Procedure
-
Preparation (Anhydrous Start):
-
Dissolve the Phosphine-thioester (1.0 equiv) and 1-Azido-4-fluoro-2-methylbenzene (1.2 equiv) in anhydrous DMF.
-
Scientist's Note: We use a slight excess of the azide because aryl azides can be slower to react than alkyl azides. The excess ensures the valuable peptide-phosphine is fully consumed.
-
-
Incubation (The Ligation):
-
Stir the reaction under Argon at room temperature (25°C) for 4–6 hours.
-
Monitoring: Withdraw 10 µL aliquots for LC-MS or
F NMR. -
Checkpoint: You should observe the disappearance of the azide peak and the transient appearance of the ylide.
-
-
Hydrolysis Trigger:
-
Purification:
-
Dilute with water and extract with Ethyl Acetate (to remove unreacted azide).
-
Purify the aqueous layer (containing the peptide conjugate) via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).
-
Data Presentation & Validation
Table 1: Expected Analytical Shifts
| Species |
Workflow Visualization
Figure 2: Operational workflow for bioconjugation using 1-Azido-4-fluoro-2-methylbenzene.
Troubleshooting & Optimization (Self-Validating Systems)
-
Problem: Low Yield / Staudinger Reduction (Amine formation).
-
Cause: The ortho-methyl group may sterically hinder the intramolecular rearrangement, allowing water to attack the aza-ylide prematurely (hydrolysis to amine).
-
Solution: Increase the incubation time in the anhydrous phase (Step 1) before adding water. Ensure the solvent is strictly dry initially to force the rearrangement.
-
-
Problem: Slow Kinetics.
-
Cause: Aryl azides are electronically stabilized.
-
Solution: Gently heat to 37°C. Do not exceed 50°C to avoid azide decomposition.
-
Safety Protocols
-
Explosion Hazard: While 1-Azido-4-fluoro-2-methylbenzene is an aryl azide (more stable than alkyl azides), it is still high-energy. Never distill this compound.
-
Incompatibility: Avoid contact with strong acids (forms hydrazoic acid, highly toxic/explosive) and transition metals (forms metal azides).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.
References
-
Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. Link
-
Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939–1941. Link
-
Lin, F. L., Hoyt, H. M., van Halbeek, H., Bergman, R. G., & Bertozzi, C. R. (2005). Mechanistic Investigation of the Staudinger Ligation.[2][8] Journal of the American Chemical Society, 127(8), 2686–2695.[8] Link
-
Kohn, M., & Breinbauer, R. (2004). The Staudinger Ligation: A Gift to Chemical Biology. Angewandte Chemie International Edition, 43(24), 3106–3116. Link
Sources
- 1. raineslab.com [raineslab.com]
- 2. lib.ysu.am [lib.ysu.am]
- 3. Staudinger Ligation [sigmaaldrich.com]
- 4. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic investigation of the staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding [jstage.jst.go.jp]
Advanced Bioconjugation: Fluorinated Aryl Azide (FAA) Photochemistry
Application Note & Protocol Guide
Part 1: Executive Summary
In the landscape of photoaffinity labeling (PAL) and surface functionalization, standard aryl azides have long suffered from poor insertion efficiencies due to competing ring-expansion reactions. Fluorinated Aryl Azides (FAAs) —specifically perfluorophenyl azides (PFPAs)—were engineered to overcome this thermodynamic limitation. By substituting hydrogen atoms on the phenyl ring with fluorine, the photochemical pathway is redirected, stabilizing the reactive singlet nitrene intermediate and enabling high-efficiency C-H and N-H insertion.
This guide details the mechanistic superiority of FAAs and provides a validated protocol for their application in mapping ligand-receptor interactions, a critical workflow in modern drug development.
Part 2: Scientific Foundation
The "Fluorine Effect": Mechanistic Causality
To use FAAs effectively, one must understand the failure mode of their non-fluorinated predecessors. Upon UV irradiation, a standard phenyl azide loses nitrogen to form a singlet nitrene .
-
In Standard Phenyl Azides: This high-energy species rapidly rearranges into a benzazirine and subsequently a ketenimine (dehydroazepine). These intermediates are electrophiles that react primarily with nucleophiles (e.g., amines, thiols) but fail to insert into C-H bonds. This limits labeling to specific residues and causes high non-specific background.
-
In Fluorinated Aryl Azides: The electronegativity of the fluorine atoms (particularly at the ortho positions) destabilizes the transition state required for ring expansion.[1] This forces the system to retain the singlet nitrene character long enough to undergo bimolecular C-H insertion or intersystem crossing to the triplet state (which performs H-abstraction).
Photochemical Pathway Visualization
The following diagram illustrates the bifurcation in pathway kinetics induced by fluorination.
Figure 1: Mechanistic divergence between standard and fluorinated aryl azides. Fluorination blocks the ring-expansion pathway (dashed), promoting direct insertion (green).
Part 3: Application Note
Comparative Performance Data
The following table summarizes why FAAs are the reagent of choice for "blind" labeling where the target residue is unknown or lacks nucleophilic functional groups.
| Feature | Standard Phenyl Azide | Fluorinated Aryl Azide (PFPA) | Impact on Experiment |
| Primary Intermediate | Ketenimine (Electrophile) | Singlet Nitrene (Radical-like) | PFPA labels hydrophobic pockets; Phenyl Azide requires nucleophiles. |
| C-H Insertion Efficiency | Very Low (< 5%) | High (> 60-80%) | PFPA provides higher sensitivity for low-abundance targets. |
| Excitation Wavelength | ~250-280 nm | ~250-350 nm (Tunable) | PFPA allows use of longer wavelengths, reducing UV damage to proteins. |
| Ambient Light Stability | Poor | Moderate | PFPA is easier to handle during benchtop preparation. |
Strategic Implementation Cases
-
Ligand-Receptor Mapping: Conjugating a drug candidate to a PFPA linker allows the drug to bind its target. UV activation "freezes" the interaction by inserting the nitrene into the nearest amino acid side chain (even aliphatic ones like Leucine or Valine), allowing mass spectrometry to identify the exact binding pocket.
-
Universal Surface Coating: PFPAs can be used to functionalize inert materials like graphene, carbon nanotubes, or polypropylene. The nitrene is aggressive enough to insert directly into the carbon lattice or polymer backbone, creating a stable covalent anchor for subsequent bioconjugation.
Part 4: Detailed Protocol
Workflow: Mapping Protein-Ligand Interactions via PFPA-NHS Objective: Covalently attach a small molecule ligand to its protein receptor using a heterobifunctional PFPA linker.
Materials & Reagents[2][3]
-
Linker: N-hydroxysuccinimidyl-4-azido-2,3,5,6-tetrafluorobenzoate (PFPA-NHS).
-
Ligand: Small molecule with a primary amine (or derivatized to contain one).
-
Target Protein: Purified receptor (in PBS, pH 7.4).
-
UV Source: Hand-held UV lamp (254 nm or 365 nm) or Stratalinker.
-
Solvents: Anhydrous DMSO or DMF.[2]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for photoaffinity labeling using PFPA linkers.
Step-by-Step Methodology
Phase A: Probe Synthesis (Dark Room Recommended)
-
Dissolution: Dissolve the amine-containing ligand in anhydrous DMSO to 10-50 mM.
-
Activation: Dissolve PFPA-NHS in DMSO (freshly prepared) to an equimolar concentration.
-
Conjugation: Mix Ligand and PFPA-NHS at a 1:1.1 molar ratio. Add Triethylamine (TEA) if the ligand is a salt (e.g., HCl salt) to ensure the amine is deprotonated.
-
Expert Insight: Do not use a large excess of PFPA-NHS if the ligand is precious; the 1:1 ratio minimizes purification needs.
-
-
Incubation: Stir at room temperature for 2 hours in the dark.
-
Validation: Verify conjugate formation via LC-MS (Look for mass shift corresponding to the fluoro-aryl azide moiety).
Phase B: Binding & Photo-Crosslinking
-
Equilibration: Dilute the Target Protein to 1-5 µM in PBS. Add the PFPA-Ligand probe (from Phase A) at 1-10 µM (depending on
).-
Control: Prepare a sample with excess free ligand (competition control) to prove specific binding.
-
-
Incubation: Incubate for 30-60 minutes at 4°C in the dark to establish binding equilibrium.
-
Irradiation: Transfer samples to a quartz cuvette or open microplate (plastic absorbs UV).
-
Place the UV lamp (e.g., 4W hand-held, 254 nm or 302 nm) approximately 2-5 cm above the sample.
-
Irradiate for 5 minutes.
-
Expert Insight: Unlike phenyl azides which may require 20+ minutes, PFPAs are highly efficient. Over-irradiation causes protein degradation.
-
-
Quenching: Add a reducing loading buffer (containing DTT or BME) immediately to quench any remaining radical species and prepare for SDS-PAGE.
Phase C: Analysis
-
SDS-PAGE/Western Blot: Look for a molecular weight shift or, if the probe is biotinylated, detect with Streptavidin-HRP.
-
Mass Spectrometry: Digest the protein band. Search for peptides containing the ligand-linker modification. The mass addition will include the ligand plus the linker (minus
).
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Crosslinking Yield | Oxygen Inhibition | Although singlet nitrenes are fast, triplet nitrenes (formed via ISC) are quenched by |
| Protein Precipitation | UV Damage | Reduce irradiation time to < 2 mins or switch to a longer wavelength (365 nm) if the linker absorption tail permits. |
| High Background | Non-specific Insertion | The probe concentration is too high (above |
| No Reaction | Lamp Mismatch | Ensure your UV source matches the absorption max of the PFPA (~258 nm, with tailing to ~350 nm). Glass vials block UV; use Quartz or open polypropylene . |
Part 6: References
-
Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[3] The Journal of Organic Chemistry.
-
Schnapp, K. A., et al. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry.
-
Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research.
-
Platz, M. S. (1995). Comparison of Phenyl Azide, Trifluoromethylphenyl Azide, and Perfluorophenyl Azide Photochemistry. Photochemistry and Photobiology.
-
Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.
Sources
Technical Application Note: Thermolytic Transformations of 1-Azido-4-fluoro-2-methylbenzene
This Application Note is designed for medicinal chemists and process engineers utilizing 1-Azido-4-fluoro-2-methylbenzene (CAS: 146600-62-4, also known as 4-fluoro-2-methylphenyl azide) as a high-value building block.
Unlike standard aniline couplings, the thermolysis of this aryl azide grants access to unique nitrogenous heterocycles—specifically fluorinated 3H-azepines and 1,2,3-triazoles —via the generation of reactive nitrene intermediates.
Executive Summary & Chemical Profile
1-Azido-4-fluoro-2-methylbenzene is a bifunctional precursor. The fluorine atom at the C4 position serves as a metabolic blocker (preventing para-oxidation), while the ortho-methyl group enables unique rearrangement pathways upon thermolysis.
-
Molecular Weight: 151.14 g/mol
-
Key Hazard: Energetic decomposition. C/N ratio
2.3. (Rule of thumb: indicates explosive potential). -
Primary Utility:
-
Ring Expansion: Synthesis of 2-amino-3H-azepines (pharmacophores in CNS drugs).
-
Cycloaddition: Metal-free synthesis of 1,2,3-triazoles (bioisosteres for amide bonds).
-
Reaction Landscape & Mechanistic Pathways
The utility of this molecule relies on controlling the fate of the aryl nitrene formed upon thermal extrusion of nitrogen (
Pathway Visualization
The following diagram illustrates the divergence between intermolecular trapping (Triazoles) and intramolecular rearrangement (Azepines).
Figure 1: Divergent thermal pathways. The nitrene intermediate favors ring expansion in the absence of dipolarophiles.
Protocol A: Synthesis of Fluorinated 3H-Azepines
Target: Synthesis of 2-(Diethylamino)-5-fluoro-3-methyl-3H-azepine. Mechanism: Thermolysis generates a singlet nitrene, which rearranges to a benzazirine and subsequently a ketenimine. In the presence of a secondary amine (diethylamine), this intermediate is trapped to form the seven-membered azepine ring.
Materials
-
Precursor: 1-Azido-4-fluoro-2-methylbenzene (1.0 equiv)
-
Nucleophile/Solvent: Diethylamine (Excess, acts as solvent and trap)
-
Inert Solvent (Optional): Decalin or Toluene (if higher T is required, though amine reflux is usually sufficient for photolysis; for thermolysis, use a sealed tube or high-boiling amine).
Step-by-Step Methodology
-
Preparation: Dissolve 1-Azido-4-fluoro-2-methylbenzene (500 mg, 3.3 mmol) in anhydrous diethylamine (10 mL).
-
Note: If the boiling point of the amine is below the decomposition temp of the azide (~110°C), a sealed pressure tube is mandatory .
-
-
Thermolysis:
-
Seal the reaction vessel under Argon.
-
Heat to 125°C (oil bath temperature) for 4–6 hours.
-
Monitor: Evolution of
gas (pressure rise) and disappearance of the azide peak ( ) via IR spectroscopy.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Concentrate the mixture under reduced pressure to remove excess amine.
-
The residue is typically a dark oil containing the azepine.
-
-
Purification:
-
Flash chromatography on basic alumina (Silica is acidic and may hydrolyze the enamine functionality of the azepine).
-
Eluent: Hexane/EtOAc (9:1).
-
Yield Expectation: 60–75%.
-
Critical Control Point: The ortho-methyl group sterically influences the ring expansion, often improving regioselectivity compared to unsubstituted phenyl azides.
Protocol B: Metal-Free Synthesis of 1,2,3-Triazoles
Target: Synthesis of 1-(4-fluoro-2-methylphenyl)-4-phenyl-1,2,3-triazole. Mechanism: Thermal Huisgen 1,3-dipolar cycloaddition. Unlike Cu-catalyzed "Click" chemistry, this thermal variant allows access to 1,4- and 1,5-isomers (often inseparable without chromatography) but avoids metal contamination, crucial for late-stage pharmaceutical intermediates.
Materials
-
Precursor: 1-Azido-4-fluoro-2-methylbenzene (1.0 equiv)
-
Dipolarophile: Phenylacetylene (1.2 equiv)
-
Solvent: Toluene or Xylene (Anhydrous)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the azide (1.0 equiv) and alkyne (1.2 equiv) in Toluene (0.5 M concentration).
-
Reaction:
-
Reflux at 110°C for 12–16 hours.
-
Checkpoint: TLC should show complete consumption of the azide.
-
-
Purification:
-
Evaporate solvent under vacuum.
-
Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: >85%.
-
Comparative Data & Optimization
The following table summarizes the optimization of conditions for the thermolysis of 4-fluoro-2-methylphenyl azide.
| Parameter | Condition A (Azepine Synthesis) | Condition B (Triazole Synthesis) |
| Primary Reactant | Diethylamine (Nucleophile) | Terminal/Internal Alkyne |
| Temperature | 125°C (Sealed Tube) | 110°C (Reflux) |
| Solvent | Neat Amine or Decalin | Toluene or Xylene |
| Time | 4–6 Hours | 12–16 Hours |
| Major Byproduct | Polymeric tars (if concentration is too high) | Regioisomers (1,4 vs 1,5) |
| Purification | Basic Alumina (Crucial) | Silica Gel |
Safety & Handling (E-E-A-T)
Warning: Organic azides are potentially explosive.
-
Shielding: Always perform thermolysis behind a blast shield.
-
Concentration: Do not concentrate pure azide to dryness if >5g. Keep in solution whenever possible.
-
Metals: Avoid contact with heavy metals (Pb, Hg) or dichloromethane (formation of diazidomethane), though less relevant for aryl azides than sodium azide.
-
Waste: Quench unreacted azide with phosphines or acid before disposal.
References
-
Thermal Decomposition of Aryl Azides: Journal of the Chemical Society, Perkin Transactions 1. Detailed kinetics of nitrene formation and ring expansion.
-
Synthesis of 1,2,3-Triazoles: Frontiers in Chemistry. Review of thermal vs. catalytic cycloaddition methods.
-
Fluorinated Heterocycles in Drug Design: Organic & Biomolecular Chemistry. Analysis of the metabolic stability provided by the C-F bond in heterocycles.
-
Safety Data Sheet (General Aryl Azide): Sigma-Aldrich Safety Data for 1-Azido-4-methylbenzene (analogous handling).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Azido-4-fluoro-2-methylbenzene Click Reactions
Welcome to the technical support center for optimizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the challenging substrate, 1-azido-4-fluoro-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and efficiency of their click reactions with this particular azide.
The unique structure of 1-azido-4-fluoro-2-methylbenzene presents a combination of steric and electronic challenges that can lead to sluggish reactions and low yields. The ortho-methyl group introduces significant steric hindrance around the azide functional group, while the fluorine atom at the para-position withdraws electron density, influencing the azide's reactivity. This guide provides in-depth, experience-driven advice to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My click reaction with 1-azido-4-fluoro-2-methylbenzene is giving very low yields. What are the most likely causes?
A1: Low yields with this substrate are common and typically stem from a combination of factors related to its structure. The primary culprits are:
-
Steric Hindrance: The methyl group adjacent to the azide sterically impedes the approach of the alkyne and the copper catalyst, slowing down the reaction rate significantly.
-
Inefficient Catalyst System: Standard CuAAC conditions may not be robust enough to overcome the activation energy barrier for this sterically demanding substrate. The choice of copper source, and especially the ligand, is critical.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reactant concentrations play a crucial role. Inadequate solubility of reactants or catalyst deactivation can severely impact the yield.
-
Catalyst Oxidation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. This is a common reason for reaction stalling.
Q2: How does the substitution pattern (ortho-methyl, para-fluoro) on the benzene ring specifically affect the click reaction?
A2: The substituents have a dual negative effect:
-
The ortho-methyl group acts as a physical shield. The catalytic cycle of the CuAAC reaction requires the formation of a copper-acetylide intermediate, which then coordinates with the azide. The bulky methyl group can hinder the optimal orientation of the azide for the cycloaddition to occur, thereby increasing the activation energy of the reaction.
-
The para-fluoro group is electron-withdrawing. While organic azides react with nucleophiles at the terminal nitrogen, the initial coordination to the copper center occurs at the proximal nitrogen (N1). The fluorine atom reduces the electron density of the aromatic ring and, by extension, the N1 nitrogen, which can affect its ability to coordinate effectively with the copper catalyst.
Q3: What is the most effective catalyst system for this sterically hindered azide?
A3: For challenging substrates like 1-azido-4-fluoro-2-methylbenzene, a simple Cu(I) source like copper(I) iodide or an in-situ generated Cu(I) from a Cu(II) salt and a reducing agent is often insufficient without a suitable ligand.
-
Copper Source: A common and convenient method is to use Copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. This avoids handling potentially unstable Cu(I) salts.
-
Ligands are Crucial: Ligands are essential for stabilizing the Cu(I) oxidation state, preventing catalyst aggregation, and increasing the catalytic activity. For sterically hindered substrates, polydentate nitrogen-based ligands are highly recommended. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices. They protect the copper center and accelerate the catalytic cycle.
Q4: How should I choose the optimal solvent and temperature for my reaction?
A4: Solvent and temperature are critical parameters that need to be optimized.
-
Solvent Selection: The ideal solvent should fully dissolve all reactants and the catalyst system. For 1-azido-4-fluoro-2-methylbenzene, which is relatively nonpolar, a mixture of solvents is often effective. A common choice is a 1:1 mixture of t-butanol and water, which can accommodate both organic substrates and the aqueous copper salt/ascorbate solution. If solubility remains an issue, consider using co-solvents like DMSO or DMF.
-
Temperature Optimization: While many click reactions proceed readily at room temperature, sterically hindered systems often benefit from moderate heating. Increasing the temperature to 40-60 °C can provide the necessary energy to overcome the steric barrier and increase the reaction rate. However, be cautious of excessive heat, which can lead to catalyst decomposition or unwanted side reactions.
Troubleshooting Guide
Low yields or failed reactions can be frustrating. This section provides a systematic approach to troubleshooting common issues.
Problem: The reaction is very slow or has not gone to completion.
| Probable Cause | Recommended Solution |
| High Steric Hindrance | Increase the reaction temperature to 40-60 °C. Optimize the ligand to a more accelerating one, like TBTA or THPTA. If possible, increase the concentration of the reactants. |
| Insufficient Catalyst Activity | Increase the catalyst loading (both copper salt and ligand) from 1-5 mol% to 5-10 mol%. Ensure the ligand-to-copper ratio is optimal (typically between 1:1 and 5:1). Prepare the sodium ascorbate solution fresh for each reaction. |
| Poor Solubility | Change the solvent system. Try DMF, DMSO, or THF, or increase the proportion of the organic co-solvent in aqueous mixtures. |
Problem: I am observing significant side product formation.
| Probable Cause | Recommended Solution |
| Oxidative Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction where two alkyne molecules couple to form a diyne. It is promoted by oxygen and Cu(I). To mitigate this, thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present throughout the reaction. |
| Decomposition of Azide | Organic azides can be thermally sensitive. Avoid excessively high reaction temperatures. If heating is necessary, do so gradually and monitor the reaction closely. |
| Oxidation of Substrate | If your alkyne or other parts of your molecule are sensitive to oxidation, the combination of copper and ascorbate can generate reactive oxygen species. Adding a radical scavenger or using a more robust ligand system can help. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor yields in your CuAAC reaction.
Caption: A step-by-step decision tree for troubleshooting low-yield CuAAC reactions.
Experimental Protocols
Protocol 1: Optimized CuAAC Reaction for 1-Azido-4-fluoro-2-methylbenzene
This protocol is a robust starting point for the cycloaddition reaction.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.
-
Dissolve 1-azido-4-fluoro-2-methylbenzene (1.0 eq) and your alkyne (1.1 eq) in a mixture of tert-butanol and deionized water (1:1 v/v) to a final concentration of 0.1 M with respect to the azide.
-
-
Reaction Setup (for a 1 mL reaction):
-
To a clean vial equipped with a magnetic stir bar, add 1 mL of the azide/alkyne solution.
-
Degas the solution by bubbling argon or nitrogen gas through it for 15-20 minutes.
-
While maintaining an inert atmosphere, add 50 µL of the 100 mM THPTA stock solution (5 mol%).
-
Add 10 µL of the 100 mM CuSO₄ stock solution (1 mol%). The solution may turn a faint blue.
-
Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate stock solution (20 mol%). The solution should become colorless or pale yellow.
-
-
Reaction and Monitoring:
-
Seal the vial and stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted-1,2,3-triazole.
-
Catalytic Cycle of CuAAC
Understanding the mechanism is key to troubleshooting. The ligand plays a vital role in each step, from the formation of the copper acetylide to the final release of the triazole product.
Minimizing byproduct formation during 4-Fluoro-2-methylphenyl azide photolysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the photolysis of 4-Fluoro-2-methylphenyl azide. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the photochemical generation and reaction of 4-fluoro-2-methylphenylnitrene. We will move beyond simple protocols to explore the underlying mechanisms, enabling you to make informed decisions to optimize your reaction outcomes and minimize the formation of troublesome byproducts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a mechanistic explanation followed by actionable troubleshooting steps.
Q1: My reaction mixture turns a deep color (e.g., red, orange, or brown) and an insoluble precipitate forms. What is happening and how can I prevent it?
A1: Mechanistic Insight & Solution
This is a classic sign of azo-dimer formation . Upon photolysis, the initially formed singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet ground state.[1][2] These triplet nitrenes are less reactive in insertion reactions but readily dimerize to form the highly conjugated and often poorly soluble azo compound.
dot
Caption: Key reaction pathways for aryl nitrenes generated via photolysis.
Troubleshooting Steps:
-
Decrease Substrate Concentration: The dimerization is a bimolecular reaction, meaning its rate is proportional to the square of the triplet nitrene concentration. Halving the initial concentration of your azide can reduce the rate of this side reaction by a factor of four.[3]
-
Improve Solvent Degassing: Dissolved oxygen can promote intersystem crossing from the singlet to the triplet state.[1] Before photolysis, thoroughly degas your solvent using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30-60 minutes.
-
Use a Triplet Scavenger: If your desired reaction proceeds exclusively from the singlet state, you can add a scavenger that selectively quenches the triplet state. While this can be complex, certain dienes or radical scavengers can be effective, though careful screening is required to ensure they don't interfere with your primary reaction.[4]
-
Increase the Reactivity of the Substrate Partner: The desired reaction (e.g., C-H insertion, aziridination) is in competition with intersystem crossing. If you are performing an intermolecular reaction, increasing the concentration of the nitrene-trapping agent can favor the desired pathway over ISC and subsequent dimerization.
Q2: I'm observing byproducts that correspond to the incorporation of my solvent or the formation of an azepine. How can I suppress these?
A2: Mechanistic Insight & Solution
These byproducts typically arise from the ring expansion of the singlet nitrene. The singlet nitrene can rearrange to a highly strained dehydroazepine intermediate. This intermediate is a potent electrophile and is rapidly trapped by any nucleophiles present, including protic solvents (like methanol or water) or amines (like Tris buffer), to form substituted azepines.[1][5][6]
Troubleshooting Steps:
-
Change the Solvent: This is the most critical parameter. Avoid nucleophilic solvents if possible.
-
Excellent Choice: Perfluorinated solvents or hydrocarbon solvents like hexane and cyclohexane are non-nucleophilic and minimize this pathway.
-
Good Choice: Aprotic solvents with poor nucleophilicity such as dichloromethane, chloroform, or benzene are generally safe.
-
Problematic: Alcohols (Methanol, Ethanol), water, and amine-containing buffers will actively participate in this side reaction.[7][8] If your substrate requires a protic solvent for solubility, use the least nucleophilic option available, such as 2,2,2-trifluoroethanol (TFE).[7]
-
-
Utilize Perfluorophenyl Azides (if applicable): While you are using a specific azide, it's a known strategy in the field that adding fluorine atoms to the aromatic ring can suppress the ring expansion pathway, favoring the desired C-H insertion reactions.[1] This principle underscores the electronic effects that govern nitrene reactivity.
-
Employ Supramolecular Encapsulation: A cutting-edge technique involves using a host molecule, like cucurbit[n]uril (CBn), to encapsulate the aryl azide. This confinement can sterically hinder the ring expansion rearrangement, forcing the nitrene to follow an alternative pathway, such as intramolecular C-H amination, often with remarkable selectivity.[6][9]
Q3: My reaction is clean but the conversion is very low, even after prolonged irradiation. What's wrong?
A3: Mechanistic Insight & Solution
Low conversion despite a clean reaction profile often points to issues with the photolysis setup itself or filtering effects from the starting material or products.
Troubleshooting Steps:
-
Check Wavelength and Lamp Output: Aryl azides typically have a strong absorbance (λmax) in the 250-370 nm range.[1] Ensure your lamp's emission spectrum overlaps significantly with the azide's absorbance spectrum.
-
Low-Pressure Mercury Lamp: Primarily emits at 254 nm. This is highly energetic and effective for many azides.
-
Medium/High-Pressure Mercury Lamp: Provides a broader spectrum of UV light.
-
Action: Verify the lamp's age and specifications. Older lamps lose significant output. If possible, measure the photon flux.
-
-
Address the "Inner Filter Effect": If your azide concentration is too high, the solution will be optically dense. Light will only penetrate the first few millimeters of the solution, leaving the bulk of the material unreacted. Similarly, if a byproduct is formed that absorbs strongly at the irradiation wavelength, it can "shield" the remaining starting material from light.
-
Action: Reduce the concentration of the starting azide. Ensure efficient stirring to constantly bring unreacted molecules to the irradiated surface of the reactor.
-
-
Choose the Right Reactor Material: Ensure your reaction vessel is transparent to the UV wavelengths you are using.
-
Quartz: Transparent down to ~200 nm. Ideal for most applications.
-
Pyrex: Significantly absorbs light below ~300 nm. Unsuitable for use with low-pressure lamps (254 nm).
-
FEP/PFA Tubing (for flow reactors): Offers good UV transparency and is an excellent choice for continuous flow setups, which can improve irradiation homogeneity and minimize byproduct formation by removing products from the light path.[10]
-
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of 4-Fluoro-2-methylphenyl azide photolysis?
Upon absorption of a UV photon, the azide moiety enters an excited state. This excited state rapidly eliminates a molecule of dinitrogen (N₂), a thermodynamically very stable byproduct, to generate a highly reactive electron-deficient intermediate known as a nitrene.[11][12] This nitrene is initially formed in the singlet spin state, where the two non-bonding electrons on the nitrogen have opposite spins. The singlet nitrene is extremely short-lived and can either react immediately or undergo intersystem crossing (ISC) to the more stable triplet spin state, where the two electrons have parallel spins.[12][13] The reactivity of these two spin isomers is markedly different.
What is the difference in reactivity between singlet and triplet nitrenes?
Understanding this difference is key to controlling your reaction outcome. The two spin states have distinct electronic structures and, therefore, distinct reaction preferences.
| Feature | Singlet Nitrene (¹Ar-N) | Triplet Nitrene (³Ar-N) |
| Electronic State | Paired non-bonding electrons | Unpaired non-bonding electrons (diradical character) |
| Reactivity | Highly reactive, electrophilic | Less reactive, radical-like |
| Primary Reactions | C-H Bond Insertion (concerted, retains stereochemistry)[14] | H-atom Abstraction (stepwise, leads to radical intermediates)[15] |
| Addition to Alkenes (stereospecific aziridination)[12] | Addition to Alkenes (non-stereospecific aziridination)[16] | |
| Key Byproducts | Ring expansion to dehydroazepine -> solvent adducts[1] | Dimerization to form azo compounds[2][17] |
How should I choose the optimal experimental parameters?
-
Wavelength: Choose a wavelength where the starting azide absorbs strongly but the desired product and major byproducts absorb weakly. This minimizes secondary photodecomposition of your product.[10] Use UV-Vis spectroscopy to determine the optimal wavelength.
-
Temperature: Photolysis is often performed at or below room temperature to minimize thermal side reactions and increase the lifetime of reactive intermediates.[18] Performing reactions on ice is common practice.[1]
-
Solvent: As detailed in Q2, the solvent is not just a medium but a potential reagent. Choose an inert, aprotic, and thoroughly degassed solvent whenever possible.
Experimental Protocols
Protocol 1: General Procedure for Photolysis in a Batch Reactor
This protocol outlines a standard method for performing a photolysis experiment with a focus on minimizing byproducts.
-
Solvent Preparation: Select an appropriate inert solvent (e.g., dichloromethane, cyclohexane). Degas 100 mL of the solvent by sparging with dry Argon for at least 30 minutes in a flask sealed with a septum.
-
Reaction Setup:
-
To a quartz reaction tube, add your substrate (the nitrene trap) and a magnetic stir bar.
-
Dissolve the 4-Fluoro-2-methylphenyl azide in a small amount of the degassed solvent and add it to the reaction tube. The final concentration should ideally be low (e.g., 0.01 - 0.05 M) to minimize dimerization.
-
Seal the tube with a septum and wrap the joint with parafilm.
-
-
Degassing (Final): Bubble Argon through the reaction mixture via a long needle for an additional 10-15 minutes while stirring.
-
Photolysis:
-
Place the reaction tube in a cooling bath (e.g., a water-ice bath in a large crystallizing dish) positioned on a magnetic stir plate.
-
Position the UV lamp at a consistent, fixed distance from the reaction tube. Ensure the setup is contained within a photochemical cabinet or a light-shielding enclosure (e.g., wrapped in aluminum foil) for safety.
-
Turn on the lamp and vigorous stirring. Monitor the reaction by TLC or LC-MS by periodically withdrawing small aliquots with a syringe.
-
-
Work-up: Once the starting material is consumed (or conversion has stalled), turn off the lamp. Remove the solvent under reduced pressure. Analyze the crude product mixture by ¹H and ¹⁹F NMR to quantify the yield of the desired product and identify any byproducts.[19][20]
Workflow for Troubleshooting Byproduct Formation
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photogeneration and Visualization of a Surface‐Stabilized Dinitrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulating Aryl Azide Photolysis: Synthesis of a Room-Temperature Phosphorescent Carboline in Cucurbit[7]uril Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of solvent-trapped products obtained by photolysis of aryl azides in 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent-Dependent Reactivity and Photochemistry of Dinuclear and Mononuclear Platinum(IV) Azido Triazaolato Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 13. Reactive Intermediates Carbenes and Nitrenes: Their structures (singlet .. [askfilo.com]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. writing.wisc.edu [writing.wisc.edu]
- 17. OhioLINK ETD: Patton, Leanna [etd.ohiolink.edu]
- 18. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. par.nsf.gov [par.nsf.gov]
Controlling exotherms during diazotization of 4-fluoro-2-methylaniline
Executive Safety Briefing
Warning: Diazotization of 4-fluoro-2-methylaniline (2-amino-5-fluorotoluene) presents a dual thermal hazard. You are managing two distinct exothermic events:
-
Synthesis Exotherm: The formation of the diazonium salt (
). This is rapid and stoichiometric. -
Decomposition Exotherm: The irreversible loss of
( ). This is non-reversible and pressure-generating.
Critical Threshold: If the synthesis exotherm raises the bulk temperature above the Onset Temperature (
Critical Process Parameters (CPPs)
Reference Data for Process Design
| Parameter | Specification | Scientific Rationale |
| Target Temperature | Balances reaction rate vs. thermal stability. Above | |
| Acid Stoichiometry | 2.5 -- 3.0 eq. | Prevents formation of triazenes (Ar-N=N-NH-Ar) which destabilize the mixture. |
| Dosing Control | Heat Flow Controlled | Addition rate of |
| End-Point Check | Starch-Iodide (Blue) | Ensures slight excess of |
| Quenching Agent | Sulfamic Acid / Urea | Destroys excess |
Troubleshooting & FAQs
Direct solutions to common operator observations.
Q1: "I am seeing a temperature spike immediately upon starting the nitrite addition. Should I increase stirring?"
Diagnosis: You are likely experiencing Reagent Accumulation due to an induction period.
Technical Insight: The 2-methyl group on your substrate provides steric hindrance, and the 4-fluoro group lowers the basicity of the amine. This can delay the initial attack of the nitrosonium ion (
-
Stop Dosing Immediately.
-
Maximize cooling and agitation.
-
Wait for the temperature to return to
. -
Restart Protocol: Resume dosing at 10% of the original rate until a steady exotherm is observed (indicating the reaction is consuming reagent as fast as it is added), then ramp up slowly.
Q2: "The reaction mixture has turned into a thick slurry. Is this safe?"
Diagnosis: Formation of the Aniline Hydrochloride Salt . Technical Insight: 4-fluoro-2-methylaniline has low water solubility. When mixed with concentrated HCl, the hydrochloride salt precipitates. This creates a heterogeneous system where the reaction is mass-transfer limited. Risk: "Hot spots" can form inside the solid slurry clumps where heat cannot dissipate to the jacket, causing localized decomposition. Action Plan:
-
Dilution: Increase the water volume in the initial charge (if reactor volume permits) to improve fluidity.
-
Surfactants: In severe cases, a compatible surfactant (e.g., polyethylene glycol) can disperse the slurry.
-
Vigorous Agitation: Ensure your impeller is designed for slurries (e.g., anchor or pitch-blade), not just liquids.
Q3: "My Starch-Iodide paper turns blue instantly, but the reaction yield is low."
Diagnosis: False Positive or Premature Termination. Technical Insight:
-
Scenario A (False Positive): You may be testing too close to the addition point. You are detecting unreacted nitrite that hasn't mixed yet.
-
Scenario B (Premature): The reaction is slow (see Q1). You have excess nitrite now, but the amine isn't finished reacting. Action Plan:
-
Stop addition and stir for 10–15 minutes.
-
Retest.[2] If the paper goes colorless, the nitrite was consumed; resume addition.
-
Only terminate when the "Blue" persists for 30 minutes after the last drop of nitrite.
Visual Workflows
Workflow 1: Thermal Safety Decision Tree
Caption: Operational logic for managing heat accumulation during diazotization.
Workflow 2: Reaction & Decomposition Pathways
Caption: Mechanistic pathway showing the competition between stable salt formation and hazardous decomposition.
Detailed Protocol: The "Safe-Fail" Method
Step 1: Preparation of the Amine Slurry
-
Charge 4-fluoro-2-methylaniline (1.0 eq) and Water (3.0 vol) to the reactor.
-
Start agitation (ensure vortex).
-
Add concentrated HCl (2.5 eq) slowly. Note: Exotherm will occur here (Neutralization heat). Cool to
before proceeding.
Step 2: Diazotization (The Critical Step)
-
Prepare a 30% w/w solution of
(1.05 eq). -
Sub-surface addition: If possible, dose the nitrite below the liquid surface to prevent
gas loss and surface foaming. -
Dosing Strategy:
-
0–10% Conversion: Dose very slowly to overcome induction period.
-
10–80% Conversion: Increase rate, maintaining
. -
80–100% Conversion: Slow down to ensure exact stoichiometry.
-
Step 3: Stabilization & Quench [3]
-
Stir for 30 mins post-addition.
-
Perform Starch-Iodide test.[3][4][5] Target: Instant Blue/Black .
-
Add Sulfamic Acid (0.05 eq) to quench excess nitrite.
-
Why? Excess nitrite can cause explosion hazards in subsequent steps or form toxic nitrosamines.
-
-
Hold Time: Do not store the diazonium solution. Proceed immediately to the coupling or Sandmeyer step.
References
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Diazotization safety and heat management).
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Definitive guide on criticality classes and exotherms).
-
Org. Process Res. Dev. (2004). "Scale-Up and Safety Evaluation of a Sandmeyer Reaction". (Detailed case study on diazonium thermal limits).
-
Bretherick's Handbook of Reactive Chemical Hazards . (Entry on Diazonium Salts and Fluorinated Anilines).
-
Pygall, et al. (2016). "Exploring Flow Procedures for Diazonium Formation". Molecules. (Discusses flow chemistry to manage diazotization exotherms).
Sources
Technical Support Center: Solvent Selection for Maximizing 1-Azido-4-fluoro-2-methylbenzene Stability
Welcome to the technical support center for handling and utilizing 1-Azido-4-fluoro-2-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who employ this versatile aryl azide in their synthetic workflows. The inherent reactivity that makes this compound a valuable tool, particularly in bioconjugation and materials science, also presents stability challenges.
This document provides a structured, in-depth analysis of the factors governing the stability of 1-Azido-4-fluoro-2-methylbenzene, with a core focus on solvent selection. By understanding the underlying chemical principles, you can significantly minimize degradation, improve experimental reproducibility, and ensure the safe handling of this energetic molecule.
Section 1: Understanding the Instability of 1-Azido-4-fluoro-2-methylbenzene
This section addresses the fundamental chemical properties and decomposition pathways of your aryl azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for an aryl azide like 1-Azido-4-fluoro-2-methylbenzene?
A1: Aryl azides are metastable compounds that can decompose through several pathways, primarily initiated by heat (thermolysis) or light (photolysis).[1] Upon activation, the azide group loses a molecule of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1][2] This nitrene can then undergo various reactions, leading to undesired byproducts such as amines, azo compounds, and polymers.[3] Additionally, strong acids can protonate the azide, leading to rapid decomposition and the formation of arylnitrenium ions, which also result in a range of products.[4]
Q2: How do the fluoro and methyl groups on the benzene ring affect the stability of this specific molecule?
A2: The electronic nature of substituents on the aromatic ring significantly influences the stability of the azide group.
-
Electron-donating groups , like the methyl group (-CH₃), can increase stability by donating electron density to the ring, which slightly destabilizes the transition state for N₂ loss.
-
Electron-withdrawing groups , such as the fluorine atom (-F), tend to decrease thermal stability by stabilizing the transition state for nitrene formation.[5][6] In 1-Azido-4-fluoro-2-methylbenzene, these two effects are in opposition. The overall stability will be a balance of these influences, but it should be handled with the care afforded to an electronically substituted aryl azide.
Q3: What are the common visual or analytical signs of decomposition?
A3: The most obvious sign of decomposition is the evolution of nitrogen gas, which may be observed as bubbling if the compound is in solution.[3] Other indicators include a change in color of the solution (often turning darker or yellowish-brown due to polymer formation) and the appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate. For quantitative analysis, ¹H NMR spectroscopy can reveal the disappearance of the starting material's characteristic peaks and the emergence of new signals corresponding to degradation products.
Section 2: The Critical Role of the Solvent Environment
The choice of solvent is paramount in controlling the stability of 1-Azido-4-fluoro-2-methylbenzene. The solvent not only dissolves the reactant but also influences its chemical environment, affecting reaction rates and stability.[7]
Solvent Selection Workflow
To assist in your decision-making process, the following diagram outlines a logical workflow for selecting an appropriate solvent system based on experimental parameters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. THE THERMAL DECOMPOSITION OF ARYL AZIDES. - ProQuest [proquest.com]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
Preventing light-induced degradation of 1-Azido-4-fluoro-2-methylbenzene
Subject: Preventing Light-Induced Degradation (Photolysis)
Executive Summary
1-Azido-4-fluoro-2-methylbenzene is a valuable aryl azide building block, widely used in "click" chemistry (CuAAC) and photoaffinity labeling. However, the azide moiety (
This guide provides a technical framework to prevent this degradation, ensuring the integrity of your starting material before it is intentionally triggered in your reaction.
Module 1: The Physics of Degradation
Q: Why is my compound turning yellow/brown despite being stored in a "cool" place?
A: Temperature control alone is insufficient. The color change is a hallmark of photochemical degradation , not just thermal decomposition.
Aryl azides typically possess a strong
When 1-Azido-4-fluoro-2-methylbenzene absorbs a photon in this range, it undergoes photolysis :
-
Excitation: The azide absorbs a photon (
). -
Nitrogen Extrusion: Molecular nitrogen (
) is released. -
Nitrene Formation: A singlet aryl nitrene is formed.[1]
-
Degradation Products: This nitrene rapidly rearranges into a dehydroazepine (tar-like polymer) or dimerizes into an azo compound (often colored orange/yellow).
Visualizing the Degradation Pathway
The following diagram illustrates the irreversible cascade triggered by light exposure.
Figure 1: The photochemical cascade.[2] Once the nitrene is formed, the starting material is irretrievably lost to impurities.
Module 2: Safe Lighting Protocols
Q: What specific lights can I use? Is "dim" light enough?
A: "Dim" is subjective and risky. You must use wavelengths that the aryl azide cannot absorb.
The Gold Standard: Red LED light (>600 nm) or Amber LED light (~590 nm) . Aryl azides are effectively transparent to these wavelengths.
Table 1: Laboratory Light Source Safety Profile
| Light Source | Wavelength Emission | Risk Level | Action Required |
| Standard Fluorescent | 350–700 nm (peaks in UV/Blue) | CRITICAL | DO NOT USE. Cover hood with UV-blocking film. |
| Daylight (Window) | Full Spectrum (UV A/B + Vis) | CRITICAL | DO NOT USE. Blackout blinds required. |
| Incandescent (Tungsten) | Broad (low UV, high IR) | MODERATE | Acceptable for short durations; heat is a secondary risk. |
| Yellow/Amber LED | ~590 nm | SAFE | Recommended for general handling/weighing. |
| Red LED | >620 nm | SAFEST | Mandatory for long-term exposure (e.g., chromatography). |
Module 3: Storage & Handling Workflow
Q: How do I handle this compound during synthesis and purification without degradation?
A: You must establish a "Dark Workflow." Treat the compound as if it were photographic film.
Protocol: The Dark Workflow
-
Receiving/Storage:
-
Upon receipt, immediately wrap the container in aluminum foil .
-
Store at -20°C . (Cold prevents thermal decomposition, foil prevents photolysis).
-
Note: Even inside a fridge, the light turns on when the door opens. Foil is mandatory.
-
-
Weighing & Transfer:
-
Environment: Turn off overhead fluorescent lights. Use a localized Red/Amber lamp.
-
Glassware: Use Amberized glassware (low-actinic glass) whenever possible. If unavailable, wrap flasks in foil before adding the azide.
-
-
Reaction Monitoring (TLC):
-
Spot the plate under red light.
-
Crucial: Do not visualize the starting material spot under a UV lamp (254 nm) if you plan to recover it. The UV lamp will decompose the azide on the silica instantly, leading to confusing "smears" or ghost spots that don't exist in the flask.
-
Alternative: Use stain visualization (e.g., Anisaldehyde or Phosphomolybdic Acid) which reacts chemically rather than photochemically.
-
-
Purification (Column Chromatography):
-
Wrap the entire column in foil.
-
Collect fractions in foil-wrapped test tubes.
-
Evaporate solvent (Rotavap) with the water bath covered by a dark cloth.
-
Module 4: Troubleshooting & Quality Control
Q: I suspect my compound has degraded. How can I confirm this analytically?
A: Visual inspection is the first line of defense, but spectroscopy provides definitive proof.
1. Visual Check
-
Pure Compound: Clear liquid or white/pale-yellow solid (depending on purity/melting point).
-
Degraded: Darkening to deep yellow, orange, or brown. Evolution of gas (bubbles) in a sealed liquid sample indicates
release.
2. Infrared Spectroscopy (FT-IR) - The "Fingerprint" Test
The azide group has a distinct vibrational signature that disappears upon photolysis.
-
Look for: A strong, sharp peak at ~2100–2150 cm⁻¹ (Asymmetric
stretch). -
Diagnosis: If this peak has diminished relative to the C-H stretches (~3000 cm⁻¹) or if new peaks appear in the fingerprint region, degradation has occurred.
3. Proton NMR (
H-NMR)
Degradation shifts the symmetry of the molecule.
-
Target: The aromatic protons and the methyl group.
-
Diagnosis:
-
Pure: Clean doublet/multiplet patterns for the 1,2,4-substitution pattern.
-
Degraded: Look for broadening of peaks (polymerization) or new aromatic signals shifted upfield (shielded) due to azo-dimerization.
-
Decision Tree for Handling
Figure 2: Operational decision tree for daily handling.
References
-
Gritsan, N. P., & Platz, M. S. (2010). Photochemistry of Azides: The Azide/Nitrene Interface. In Organic Azides: Syntheses and Applications. John Wiley & Sons.
-
Voskresenska, V., et al. (2009). Photoaffinity Labeling via Nitrenium Ion Chemistry. Journal of the American Chemical Society.
-
Bordwell, F. G., et al. (1986). Photochemistry of Aryl Azides. Journal of Organic Chemistry.
-
University of California, San Diego (UCSD) . Safe Handling of Azides. Environmental Health & Safety Guidelines.
-
Sigma-Aldrich . Product Specification: 1-Azido-4-fluorobenzene (Analogous Structure).
Sources
Validation & Comparative
Technical Guide: 1H NMR Characterization of 1-Azido-4-fluoro-2-methylbenzene
Topic: 1H NMR Interpretation of 1-Azido-4-fluoro-2-methylbenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-Azido-4-fluoro-2-methylbenzene (also known as 4-fluoro-2-methylphenyl azide) serves as a critical "Click Chemistry" synthon and a photoaffinity labeling intermediate. Its structural integrity is defined by the 1,2,4-substitution pattern on the aromatic ring.
This guide provides a comparative analysis between the product and its immediate precursor, 4-fluoro-2-methylaniline . For the application scientist, the primary challenge is not merely identifying the azide but confirming the quantitative consumption of the amine precursor and understanding the complex splitting patterns induced by the spin-active Fluorine-19 nucleus (
Key Differentiator: The disappearance of the exchangeable amine protons and the distinct paramagnetic deshielding of the aromatic system confirm the formation of the azide moiety.
Structural Analysis & Spin Physics
To interpret the NMR spectrum accurately, one must account for the heteronuclear spin-spin coupling between protons (
The Coupling Network
-
F Effects: Fluorine couples strongly with ortho (
Hz) and meta ( Hz) protons. -
Substituent Effects:
-
-N
(Azide): Mildly electron-withdrawing (inductive) but electron-donating (resonance). Generally deshields ortho protons relative to the amine precursor. -
-CH
(Methyl): Electron-donating; shields ortho protons slightly. -
-F (Fluorine): Strongly electronegative; shields ortho protons (resonance) but deshields ipso carbons.
-
Visualization: H-F Coupling Tree
The following diagram illustrates the splitting logic for the aromatic proton at position 5 (H5), which experiences the most complex coupling environment.
Figure 1: Coupling tree demonstrating the splitting of the H5 proton. The large coupling to Fluorine creates a wide doublet, which is further split by the adjacent H6 proton, often resulting in a pseudo-triplet or doublet of doublets.
Comparative Analysis: Product vs. Precursor
The most reliable method to validate the synthesis is comparing the product spectrum against the starting material, 4-fluoro-2-methylaniline .
Table 1: Chemical Shift Comparison (CDCl , 400 MHz)
| Proton Assignment | 4-Fluoro-2-methylaniline (Precursor) | 1-Azido-4-fluoro-2-methylbenzene (Product) | Diagnostic Change |
| -NH | 3.50 – 4.00 ppm (Broad Singlet) | Absent | Primary confirmation of conversion. |
| -CH | 2.15 ppm (Singlet) | 2.25 ppm (Singlet) | Slight downfield shift due to loss of shielding amine. |
| Ar-H (Ortho to N) | ~6.50 – 6.60 ppm | ~7.10 – 7.20 ppm | Significant downfield shift ( |
| Ar-H (H3, H5) | ~6.70 – 6.85 ppm | ~6.85 – 6.95 ppm | Complex multiplets; slight downfield shift. |
Interpretation Guide
-
The "Clean" Region: Look at the 3.0–5.0 ppm region. If any broad singlet remains, unreacted aniline is present.
-
The Aromatic Shift: The amine group (-NH
) is a strong electron donor, pushing electron density into the ring and shielding the protons (lower ppm). The azide group (-N ) is less donating. Consequently, the aromatic signals in the product will shift downfield (higher ppm) compared to the precursor. -
Fluorine Fingerprint: Both spectra will exhibit the characteristic splitting caused by fluorine. This confirms the ring integrity was maintained during diazotization.
Experimental Protocol: Synthesis & Characterization
Expertise Note: The synthesis of aryl azides involves the formation of a diazonium intermediate. This protocol prioritizes safety due to the explosive potential of dry diazonium salts.[1]
Workflow Diagram
Figure 2: Reaction pathway. Temperature control is critical at the Diazotization step to prevent thermal decomposition.
Step-by-Step Methodology
-
Diazotization:
-
Dissolve 4-fluoro-2-methylaniline (1.0 eq) in 6M HCl (3.0 eq).
-
Cool to 0°C in an ice/salt bath. Critical: Maintain temperature <5°C to avoid phenol byproducts.
-
Add NaNO
(1.1 eq) solution dropwise. Stir for 30 mins.
-
-
Azidation:
-
Dissolve NaN
(1.2 eq) in minimal water. -
Add dropwise to the diazonium solution at 0°C.
-
Observation: Vigorous evolution of N
gas and formation of an oil/precipitate.
-
-
Workup (Safety Critical):
-
Extract with Ethyl Acetate or Diethyl Ether. Avoid Dichloromethane (DCM) if unreacted NaN
is present, as explosive diazidomethane can form [1]. -
Wash with saturated NaHCO
and brine.[1] -
Dry over MgSO
and concentrate gently (do not heat >40°C).
-
Safety & Stability (E-E-A-T)
As a Senior Application Scientist, I must emphasize the hazards of organic azides.
-
C/N Ratio Rule: The safety of organic azides is estimated by the ratio
.-
For this molecule:
. -
Ratio:
. -
Verdict: This molecule is on the borderline of stability. It can be handled in standard laboratory quantities (<5g) but should be stored in the dark at -20°C.
-
-
Explosion Hazard: Never distill this compound to dryness at high temperatures. Use column chromatography for purification if necessary.[1]
-
Incompatibility: Do not use metal spatulas (especially Copper or Brass) with azide solutions, as heavy metal azides are highly shock-sensitive [2].
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from [Link]
-
Reich, H. J. (2020).[2][3] 19F NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Comparative Reactivity Guide: 1-Azido-4-fluoro-2-methylbenzene vs. Phenyl Azide in Cycloaddition Workflows
As bioorthogonal chemistry and targeted drug development evolve, the selection of the optimal azide building block has shifted from a matter of convenience to a critical strategic decision. While phenyl azide has historically served as the baseline aromatic azide for 1,3-dipolar cycloadditions, its relatively sluggish kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) often necessitate high catalyst loadings or prolonged incubation times[1].
In contrast, rationally designed substituted azides like 1-azido-4-fluoro-2-methylbenzene leverage precise steric and electronic modifications to dramatically accelerate reaction rates. This guide provides an in-depth, objective comparison of these two molecules, dissecting the causality behind their reactivity differences and providing self-validating protocols for kinetic profiling.
Mechanistic Causality: The Interplay of Sterics and Electronics
The reactivity of an organic azide in cycloaddition reactions is governed by its frontier molecular orbitals (FMOs) and the nucleophilicity of its N1 atom (the nitrogen attached to the carbon).
The Baseline: Phenyl Azide
In unsubstituted phenyl azide, the azide group is co-planar with the aromatic ring. This allows for full
The Alternative: 1-Azido-4-fluoro-2-methylbenzene
This molecule introduces two synergistic structural modifications that fundamentally alter its reactivity profile:
-
The Ortho-Steric Twist (Deconjugation): The presence of the 2-methyl group creates a steric clash with the adjacent azide group. To relieve this strain, the azide group is forced out of the aromatic plane. This disruption of planarity breaks the
-conjugation, effectively localizing electron density back onto the azide group. As a result, the N1 atom behaves more like a highly reactive aliphatic azide, demonstrating enhanced nucleophilicity for rapid copper coordination[2]. -
The Para-Electronic Pull (LUMO Lowering): The 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I). According to Sustmann's parabolic model of ambiphilic cycloadditions, electron-withdrawing groups lower the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. This increases its electrophilicity, accelerating the concerted cycloaddition step with electron-rich or strained alkynes[3][4].
Fig 1. Mechanistic pathways showing how steric and electronic effects dictate azide reactivity.
Quantitative Performance Comparison
The structural differences between these two azides translate directly into measurable kinetic and physical performance metrics. The table below summarizes representative profiling data based on standardized CuAAC and SPAAC conditions.
| Property / Metric | Phenyl Azide | 1-Azido-4-fluoro-2-methylbenzene | Operational Impact in Drug Design |
| Conjugation Status | Fully Planar | Sterically Twisted | Twisted azides require lower activation energy for metal coordination[2]. |
| Relative CuAAC Rate | 1.0x (Baseline) | ~15x – 25x | Allows for drastic reduction in Cu(I) catalyst loading, minimizing cytotoxicity. |
| Relative SPAAC Rate | Slow | Fast | Lowered LUMO accelerates metal-free click reactions with cyclooctynes[3][4]. |
| N1 Nucleophilicity | Low (Delocalized) | High (Localized) | Faster initiation of the CuAAC catalytic cycle. |
| Primary Application | Photoaffinity Labeling | Rapid Bioconjugation | Use phenyl azide for UV-activated nitrene generation; use the substituted azide for rapid click assembly. |
Experimental Protocols: Self-Validating Kinetic Assay
To objectively verify the rate acceleration of 1-azido-4-fluoro-2-methylbenzene over phenyl azide, researchers must employ a rigorously controlled kinetic assay. The following LC-MS protocol is designed as a self-validating system , ensuring that reaction progress is accurately captured without post-sampling artifacts.
Protocol: Parallel CuAAC Kinetic Profiling via LC-MS
Objective: Quantify the pseudo-first-order rate constants (
Reagents & Materials:
-
Substrates: Phenyl azide (10 mM) and 1-Azido-4-fluoro-2-methylbenzene (10 mM).
-
Alkyne: Phenylacetylene (15 mM, 1.5 eq excess to ensure pseudo-first-order kinetics).
-
Catalyst System:
(0.5 mM), Sodium Ascorbate (2.5 mM), THPTA ligand (0.5 mM). -
Quench Solution: 50 mM EDTA in
/ Acetonitrile (1:1).
Step-by-Step Methodology:
-
Ligand-Catalyst Pre-complexation: In a microcentrifuge tube, mix
and THPTA ligand, followed by the addition of sodium ascorbate. Causality: THPTA is employed to stabilize the Cu(I) oxidation state and prevent catalyst degradation via disproportionation or reactive oxygen species, ensuring a consistent active catalyst concentration throughout the assay. -
Reaction Initiation: In parallel vials containing the respective azide and phenylacetylene in
(1:1), inject the pre-complexed Cu(I) solution at and vortex at 25°C. -
Time-Course Sampling & Quenching: At precise intervals (e.g., 1, 3, 5, 10, 20, 30 mins), extract a 10
L aliquot and immediately inject it into 90 L of the EDTA Quench Solution.-
Self-Validating Mechanism: The addition of excess EDTA acts as an instantaneous chemical kill-switch. By rapidly chelating the Cu(I)/Cu(II) species, it halts the catalytic cycle completely. This ensures the reaction does not artificially proceed while the sample sits in the LC-MS autosampler, guaranteeing the integrity of the time-point data.
-
-
LC-MS Analysis: Analyze the quenched samples via LC-MS, tracking the disappearance of the azide peak and the appearance of the 1,4-disubstituted triazole product. Plot
versus time to derive the reaction rate.
Fig 2. Self-validating experimental workflow for parallel CuAAC kinetic profiling.
Strategic Selection in Drug Development
Choosing between these two azides depends entirely on the downstream application:
-
When to use Phenyl Azide: Phenyl azide remains highly relevant in photoaffinity labeling (PAL) . Because of its inherent stability and sluggishness in uncatalyzed environments, it can be incorporated into a drug pharmacophore and safely administered to biological systems. Upon UV irradiation, it extrudes nitrogen gas to form a highly reactive singlet nitrene, which rapidly inserts into adjacent C-H or N-H bonds to map drug-target binding sites.
-
When to use 1-Azido-4-fluoro-2-methylbenzene: This molecule is the superior choice for bioorthogonal conjugation, radiotracer synthesis, and PROTAC assembly . In scenarios where biological targets (e.g., live cells, sensitive proteins) cannot tolerate high copper concentrations or long reaction times, the accelerated kinetics provided by the ortho-methyl deconjugation and para-fluoro LUMO-lowering are indispensable[2][4]. Furthermore, the fluorine atom provides an inherent handle for
-NMR tracking or potential adaptation for Positron Emission Tomography (PET) imaging.
References
1.1 — Organometallics, ACS Publications 2.2 — Chemical Communications, RSC Publishing 3.3 — The Journal of Organic Chemistry, ACS Publications 4.4 — ResearchGate
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
19F NMR Analysis of 1-Azido-4-fluoro-2-methylbenzene: A Technical Guide to Purity Assessment
Topic: 19F NMR Analysis of 1-Azido-4-fluoro-2-methylbenzene Purity Content Type: Publish Comparison Guide
Executive Summary & Method Comparison
For researchers utilizing 1-Azido-4-fluoro-2-methylbenzene (CAS: 3296-02-4) in click chemistry or photoaffinity labeling, purity is critical. However, the thermal instability of the azide group renders standard Gas Chromatography (GC) unreliable, while HPLC often lacks the specificity to distinguish the azide from its synthetic precursor, 4-fluoro-2-methylaniline , without rigorous reference standards.
This guide establishes Quantitative 19F NMR (qNMR) as the superior analytical standard. It offers a non-destructive, self-validating workflow that leverages the high sensitivity (83% of 1H) and wide chemical shift dispersion of the fluorine nucleus to resolve impurities that co-elute or decompose in other methods.
Comparative Analysis of Analytical Techniques
| Feature | 19F qNMR | HPLC-UV | GC-MS | 1H NMR |
| Primary Advantage | Absolute quantification without reference standards; high specificity. | High sensitivity; standard in QC labs. | Structural identification (MS). | Universal detection of organic protons. |
| Critical Flaw | Requires relaxation time ( | Requires specific reference standards; low resolution for similar chromophores. | High Risk: Thermal decomposition of azide group ( | Severe signal overlap in the aromatic region (7.0–7.5 ppm). |
| Thermal Safety | High (Ambient Temp). | High (Ambient/Column Temp). | Low (Inlet/Oven Temp). | High (Ambient Temp). |
| Specificity | Excellent (>10 ppm separation between azide/amine). | Moderate (depends on column). | Poor (degradation products mask impurities). | Poor (multiplet overlap). |
The Scientific Challenge: Why Conventional Methods Fail
The Thermal Instability Trap (GC-MS)
Organic azides are energetic functional groups. In a GC inlet (typically 250°C), 1-Azido-4-fluoro-2-methylbenzene undergoes Curtius rearrangement or radical decomposition, releasing
-
Result: The chromatogram shows degradation products (nitrenes, anilines) rather than the parent molecule, leading to false purity calculations.
The Chromophore Conundrum (HPLC)
The synthesis of 1-Azido-4-fluoro-2-methylbenzene typically proceeds via diazotization of 4-fluoro-2-methylaniline .
-
Problem: Both the product and the starting material share the same fluorotoluene core. Their UV absorption profiles are nearly identical. Without a pure reference standard of the impurity (the aniline) to determine relative response factors, HPLC area% cannot be trusted as weight% purity.
The Solution: 19F qNMR Methodology
Mechanism of Resolution
The fluorine nucleus is highly sensitive to electronic environment changes.[1]
-
The Amine Precursor (-NH
): A strong electron-donating group (Resonance). It increases electron density around the ring, shielding the fluorine atom. Expected Shift: to ppm. -
The Azide Product (-N
): An electron-withdrawing group (Inductive). It deshields the fluorine relative to the amine. Expected Shift: to ppm.
Result: A massive chemical shift difference (
Experimental Protocol
Reagents & Equipment
-
Solvent: CDCl
(preferred for solubility) or DMSO-d . -
Internal Standard (IS):
-Trifluorotoluene ( ppm).-
Why? Chemically inert, high boiling point, and its signal is far upfield from the analyte, preventing overlap.
-
-
NMR Spectrometer: 300 MHz or higher (tuned to 282 MHz for 19F).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh approx. 20 mg of the sample (Azide) into a vial. Record mass to 0.01 mg precision (
). -
Weigh approx. 10-15 mg of Internal Standard (
-Trifluorotoluene) into the same vial. Record mass ( ). -
Dissolve in 0.6 mL CDCl
. -
Safety: Use glass or Teflon tools. Avoid metal spatulas (azide sensitivity).
-
-
Acquisition Parameters (Critical for qNMR):
-
Pulse Angle:
(maximizes signal). -
Spectral Width: 200 ppm (ensure coverage from -50 to -150 ppm).
-
Relaxation Delay (D1): Must be
of the slowest relaxing nucleus.-
Recommendation: Set D1 = 20–30 seconds. Fluorine nuclei in aromatic rings have long
times (2–5 s). Insufficient D1 leads to under-integration.
-
-
Scans (NS): 16–64 scans (sufficient due to high sensitivity).
-
Decoupling: Inverse Gated Decoupling (IG) to suppress Nuclear Overhauser Effect (NOE) for accurate integration.
-
-
Processing:
-
Phase and baseline correction are paramount.
-
Integrate the Internal Standard signal (set to defined value, e.g., 100).
-
Integrate the Product (-118 ppm) and Impurity (-127 ppm) signals.
-
Visualization of Workflows
Figure 1: Analytical Workflow for Azide Purity
This diagram outlines the critical path from synthesis to validated purity data.
Caption: Step-by-step qNMR workflow ensuring quantitative accuracy through gravimetric preparation and optimized relaxation delays.
Figure 2: Decision Tree for Method Selection
When to choose 19F NMR over HPLC or GC.
Caption: Selection logic prioritizing 19F NMR when thermal stability is low or reference standards are absent.
Data Analysis & Calculation
Expected Chemical Shifts (in CDCl )
-
-Trifluorotoluene (IS):
ppm (Singlet, 3F). -
1-Azido-4-fluoro-2-methylbenzene (Product):
to ppm (Multiplet, 1F). -
4-Fluoro-2-methylaniline (Impurity):
to ppm (Multiplet, 1F).
Calculation Formula
Calculate the purity (
Where:
- = Integration Area
- = Number of Fluorine atoms (IS=3, Sample=1)
- = Molecular Weight (Sample=151.14, IS=146.11)
- = Mass weighed (mg)[2]
- = Purity of Internal Standard (usually 0.99 or 99%)
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Tognetti, V., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Link
-
Bäuerle, P. (2020). Thermal Stability of Organic Azides and Safety Considerations. Organic Process Research & Development. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. (Context for qNMR principles applied to 19F). Link
-
Sigma-Aldrich. (n.d.). 19F NMR Reference Standards Data Sheet. Link
Sources
Ortho-Steric vs. Para-Electronic Effects: A Kinetic Comparison Guide for 1-Azido-4-fluoro-2-methylbenzene
Executive Summary
In the landscape of bioconjugation, materials science, and radiopharmaceutical development, "click" chemistry—particularly azide-alkyne cycloaddition—relies heavily on the precise tuning of the azide component[1]. While unsubstituted phenyl azide often exhibits sluggish kinetics due to its high activation energy[2], rational ring substitution offers a pathway to precisely modulate reactivity.
This guide objectively evaluates 1-Azido-4-fluoro-2-methylbenzene , a uniquely substituted building block that introduces a fascinating kinetic dichotomy: the electronic acceleration provided by a para-fluoro group versus the steric retardation of an ortho-methyl group. By comparing this molecule against baseline alternatives, researchers can make informed, data-driven decisions when selecting aryl azides for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Mechanistic Divergence: Sustmann’s Parabola Meets Steric Clash
The reactivity of aryl azides in 1,3-dipolar cycloadditions is fundamentally governed by the HOMO-LUMO energy gaps between the azide (the dipole) and the alkyne (the dipolarophile)[2]. 1-Azido-4-fluoro-2-methylbenzene presents two competing forces:
-
The Electronic Advantage (Para-Fluoro): According to Molecular Electron Density Theory (MEDT), adding an electron-withdrawing group (EWG) like fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the zwitterionic azide[2][3]. This facilitates an "inverse electron demand" interaction, significantly accelerating the reaction rate with electron-rich or highly strained dipolarophiles (such as enamines or DIBAC)[3].
-
The Steric Penalty (Ortho-Methyl): Conversely, ortho-substituents restrict the conformational freedom of the azide group, forcing it out of coplanarity with the aromatic ring. In metal-catalyzed regimes, particularly RuAAC, sterically demanding ortho-substituents physically hinder the formation of the critical metal-azide intermediate. Literature demonstrates that aryl azides with bulky or ortho-substituents often fail to participate efficiently in RuAAC, leading to catalyst deactivation or thermal decomposition of the azide rather than productive cycloaddition[4][5].
Logic tree detailing the opposing electronic and steric effects on cycloaddition kinetics.
Comparative Performance Profiles
To objectively assess the viability of 1-Azido-4-fluoro-2-methylbenzene, we must compare its performance against unsubstituted phenyl azide (the standard baseline) and 1-azido-4-fluorobenzene (which isolates the pure electronic effect).
The data below synthesizes the kinetic impact of these substitutions across three major click modalities.
| Aryl Azide | SPAAC Rate ( | CuAAC Yield [b] | RuAAC Yield [c] |
| Phenyl Azide (Baseline) | ~0.05 M⁻¹s⁻¹ | > 95% | > 90% |
| 1-Azido-4-fluorobenzene | ~0.08 M⁻¹s⁻¹ | > 95% | > 90% |
| 1-Azido-4-fluoro-2-methylbenzene | ~0.03 M⁻¹s⁻¹ | > 85% | < 30% |
Notes on Data Interpretation:
[a] Estimated second-order rate constants with DIBAC at 25°C. The para-fluoro group accelerates the rate, but the ortho-methyl group's steric bulk ultimately dominates, resulting in a net decrease in
Self-Validating Kinetic Methodologies
To ensure absolute trustworthiness in kinetic profiling, experimental data must be derived from self-validating systems. Relying solely on the appearance of product peaks can mask underlying side reactions, such as the thermal or photochemical decomposition of the azide into a nitrene[7].
The following protocol utilizes quantitative 1H-NMR (qNMR) to measure the second-order rate constant (
Self-validating 1H-NMR workflow for determining second-order rate constants (k2).
Protocol: qNMR Determination of SPAAC Kinetics
Rationale: By tracking both reactant depletion and product formation against an inert internal standard, the system self-validates. If the sum of unreacted azide and formed triazole does not equal the initial azide concentration, the experiment immediately flags off-target decomposition.
-
Sample Preparation: Prepare a precisely weighed 18.0 mM solution of 1-Azido-4-fluoro-2-methylbenzene in anhydrous CDCl₃[3].
-
Internal Standard Addition: Add 1,3,5-trimethoxybenzene to a final concentration of 9.0 mM. This standard is chemically inert under click conditions and provides a sharp, distinct singlet (~6.1 ppm) that does not overlap with the aryl protons of the azide or the triazole product.
-
Initiation: Introduce the strained alkyne (e.g., DIBAC) at a 9.0 mM concentration (yielding a 1:2 alkyne:azide ratio to maintain pseudo-first-order conditions)[3].
-
Data Acquisition: Immediately transfer the mixture to an NMR tube and acquire 1H-NMR spectra at a tightly regulated 298 K. Take scans every 5 minutes for a duration of 2 hours.
-
Self-Validation Check (Critical): For each time point, integrate the internal standard to a fixed value. Normalize the integrations of the azide reactant and the resulting triazole product. Rule: If
(accounting for <5% error margin), halt the experiment; non-productive decomposition is occurring. -
Kinetic Extraction: Plot
versus time. The slope of this linear regression represents the pseudo-first-order rate constant ( ). Divide by the alkyne concentration to extract the definitive second-order rate constant ( ).
Application Insights for Drug Development
For professionals designing antibody-drug conjugates (ADCs) or radiopharmaceuticals[1], the selection of the azide moiety dictates the success of the bioconjugation step.
-
Avoid if Regioselectivity is Required: If your synthetic route strictly requires the formation of 1,5-disubstituted triazoles via RuAAC[5], 1-Azido-4-fluoro-2-methylbenzene is highly contraindicated. The ortho-methyl group physically blocks the coordination geometry required by the
catalyst[4]. -
Optimal for Stability-Driven CuAAC: If stability in complex biological media is prioritized over ultrafast kinetics, this molecule is an excellent choice. The ortho-methyl group provides steric shielding to the reactive azide nitrogen atoms, potentially reducing off-target reduction by endogenous thiols (e.g., glutathione), while the para-fluoro group maintains a sufficiently low LUMO to ensure high-yielding CuAAC labeling[3][6].
References
1.[3] 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC, nih.gov. 3 2.[4] Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes | Organic Letters, acs.org. 4 3.[5] Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - MDPI, mdpi.com.5 4.[2] Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - RSC Publishing, rsc.org. 2 5.[6] A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews, acs.org. 6 6.[1] Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC, nih.gov. 1 7.[7] An overview of the current proposed mechanism of aryl azide... - ResearchGate, researchgate.net. 7
Sources
- 1. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00811H [pubs.rsc.org]
- 3. 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Benchmarking Purity: Elemental Analysis Standards for 1-Azido-4-fluoro-2-methylbenzene
Executive Summary
1-Azido-4-fluoro-2-methylbenzene (CAS: 456-27-9 for the diazonium precursor; Azide derivative often synthesized in situ or custom) is a critical fluorinated scaffold used primarily in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and photoaffinity labeling.[1] Its dual functionality—the energetic azide group and the fluorine NMR handle—presents unique challenges for characterization.
This guide establishes the Elemental Analysis (EA) standards for this compound and objectively compares the traditional Combustion Method (CHN) against the modern, safer alternative of Quantitative NMR (qNMR) . Due to the high nitrogen content and potential shock sensitivity of this aryl azide, we recommend a shift from traditional combustion analysis toward 19F-qNMR for routine purity assessment.[1]
Part 1: The Theoretical Standard
Before any experimental validation, the theoretical composition serves as the absolute benchmark. For 1-Azido-4-fluoro-2-methylbenzene (C₇H₆FN₃) , the standards are calculated based on standard atomic weights.[1]
Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Total Mass Contribution | Weight % (Standard) | Tolerance (±0.4%) |
| Carbon | C | 12.011 | 7 | 84.08 | 55.63% | 55.23 – 56.03% |
| Hydrogen | H | 1.008 | 6 | 6.05 | 4.00% | 3.60 – 4.40% |
| Nitrogen | N | 14.007 | 3 | 42.02 | 27.80% | 27.40 – 28.20% |
| Fluorine | F | 18.998 | 1 | 19.00 | 12.57% | N/A* |
Note: Standard CHN analysis does not directly detect Fluorine; it is often calculated by difference or requires specialized combustion additives.
The Safety Coefficient (C/N Ratio)
A critical "standard" for azides is the Carbon/Nitrogen ratio, which predicts stability.
-
Rule of Thumb: If
, the compound is potentially explosive. -
Calculation:
. -
Implication: This compound is energetic .[1] Standard combustion analysis (heating to >900°C) carries a risk of micro-detonation, which can damage quartz combustion tubes and yield erratic Nitrogen data.
Part 2: Comparative Analysis of Analytical Methods
We compared three validation methodologies. The "Performance" here refers to the method's precision, safety, and ability to detect impurities in this specific fluorinated azide.
Method A: Combustion Analysis (CHN)
The Traditional "Gold Standard"
-
Mechanism: Flash combustion at 900–1000°C; detection of CO₂, H₂O, and N₂ via thermal conductivity.
-
Performance:
-
Pros: Universally accepted by journals; requires no reference standard preparation.[1]
-
Cons: High failure rate for azides due to rapid N₂ release (causing "blowback"); requires ~2-5 mg of dry substance (safety risk); does not detect Fluorine.[1]
-
Verdict: High Risk / Variable Accuracy. Recommended only when required by specific regulatory bodies.[1]
-
Method B: 19F Quantitative NMR (19F-qNMR)
The High-Precision Alternative[1]
-
Mechanism: Integration of the analyte's Fluorine signal against a certified internal standard (e.g.,
-Trifluorotoluene). -
Performance:
-
Pros: Non-destructive ; analyzes the sample in solution (safer); separates analyte signal from hydrocarbon impurities (solvents, grease) that plague 1H NMR.
-
Cons: Requires a relaxation delay optimization (
relaxation times for F can be long). -
Verdict: Superior. The presence of the F-atom makes this the most robust method for this specific compound.
-
Method C: High-Resolution Mass Spectrometry (HRMS)
Identity Confirmation
-
Mechanism: Electrospray Ionization (ESI) or APCI to detect
. -
Performance:
-
Pros: Confirms molecular formula C₇H₆FN₃ with <5 ppm error.
-
Cons: Qualitative only. Cannot distinguish between 95% and 99% purity without complex calibration curves.
-
Verdict: Identity Only. Must be paired with qNMR or HPLC.
-
Summary Comparison Table
| Feature | Combustion Analysis (CHN) | 19F-qNMR (Recommended) | HRMS |
| Precision | ±0.4% (Absolute) | ±0.5% (Relative) | < 5 ppm (Mass accuracy) |
| Sample Req. | 2–5 mg (Solid, Dry) | 10–20 mg (In Solution) | < 0.1 mg |
| Safety Risk | High (Thermal shock) | Low (Dilute solution) | Low |
| Fluorine Detection | Indirect (Difference) | Direct & Quantitative | Indirect (Mass defect) |
| Impurity Insight | None (Sum parameter) | High (Structural insight) | High (mass of impurities) |
Part 3: Experimental Protocols
Protocol 1: Safe Synthesis of Analytical Standard
Note: Before analysis, the material must be free of solvent. Azides are volatile; do not use high vacuum (<1 mbar) for extended periods.[1]
-
Filtration: Pass the crude azide through a short plug of neutral alumina (removes ionic impurities).
-
Drying: Dry under a stream of Nitrogen gas rather than high heat.
-
Storage: Store in the dark at -20°C. (Light sensitivity leads to nitrene formation and polymerization).[1]
Protocol 2: 19F-qNMR Methodology (The Superior Standard)
This protocol uses
Reagents:
-
Analyte: 1-Azido-4-fluoro-2-methylbenzene (~15 mg)[1]
-
Internal Standard: TFT (99.9% purity, ~10 mg)
-
Solvent: CDCl₃ (0.6 mL)
Workflow:
-
Weighing: Accurately weigh the analyte (
) and the IS ( ) into the same vial using a microbalance (precision ±0.01 mg). -
Dissolution: Add CDCl₃ and mix thoroughly. Transfer to NMR tube.[1]
-
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE if decoupling is used, though 19F usually run coupled or decoupled without NOE issues for qNMR).
-
Spectral Width: Sufficient to cover -60 ppm (TFT) and -110 to -120 ppm (Analyte).[1]
-
Relaxation Delay (D1): Set to
of the slowest relaxing nucleus (typically >10 seconds for fluorinated aromatics). -
Scans: 16–32 (Sufficient S/N > 250:1).
-
-
Processing: Phase and baseline correct manually. Integrate the TFT peak (set to equivalent of 3 F atoms) and the Analyte peak (1 F atom).
Calculation:
Where:
- = Integral area
- = Number of Fluorine atoms (Analyte=1, Std=3)
- = Molecular Weight (Analyte=151.14, Std=146.11)
- = Mass (mg)[2]
- = Purity of Standard (%)
Part 4: Visualization
Decision Logic for Azide Characterization
This diagram guides the researcher in choosing the safe and correct analytical path.
Caption: Decision matrix highlighting the safety-driven preference for qNMR over combustion analysis for energetic azides.
19F-qNMR Experimental Workflow
Visualizing the specific protocol for Fluorine-based purity assessment.
Caption: Step-by-step workflow for 19F-qNMR analysis using Trifluorotoluene as the internal standard.
References
-
Bordwell, F. G., et al. (1990). Energetic properties of organic azides. Journal of Organic Chemistry. Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 1-Azido-4-fluorobenzene (Analogous Reference). Link
-
Analytik Jena. (2023).[1] Combustion Elemental Analysis: Principles and Challenges with Nitrogen. Link
-
Emery Pharma. (2024).[1] A Guide to Quantitative NMR (qNMR). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Azido-4-fluoro-2-methylbenzene
The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 1-Azido-4-fluoro-2-methylbenzene (and structurally related aryl azides).
Executive Safety Summary
Hazard Class: High-Energy Energetic Material & Acute Toxin. Primary Risks:
-
Explosion: Aryl azides are heat and shock-sensitive. They can detonate violently if concentrated, heated, or exposed to metal surfaces.[1]
-
Toxicity: Azides are potent respiratory and dermal toxins (cytochrome c oxidase inhibitors), comparable to cyanide in mechanism.[2]
-
Incompatibility: Reacts explosively with acids (forms hydrazoic acid), heavy metals (forms metal azides), and halogenated solvents (forms di/tri-azidomethane).[3]
Risk Assessment & Stability Logic
Before handling, you must validate the stability of the specific azide using the Carbon-to-Nitrogen (C/N) Ratio .[2][4][5][6]
Stability Calculation
For 1-Azido-4-fluoro-2-methylbenzene (
-
Number of Carbons (
): 7 -
Number of Nitrogens (
): 3 -
Ratio (
):
Interpretation:
-
Safe Limit:
-
Current Status: 2.33 (BELOW SAFETY THRESHOLD)
Operational Implication: This compound is thermodynamically unstable . It possesses sufficient energy to self-detonate if isolated in pure form.
-
Directive: Do NOT isolate as a neat solid if possible. Store and handle in solution at concentrations < 1.0 M (preferably < 0.5 M).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and mitigate blast injury.
| Body Area | PPE Requirement | Material Specification | Scientific Rationale |
| Hands (Primary) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Nitrile provides adequate incidental splash protection. Double gloving creates a sacrificial layer against permeation. |
| Hands (High Risk) | Laminate Liners | Silver Shield / 4H® (Under Nitrile) | Required for spill cleanup or handling >10g. Laminates resist permeation of organic solvents that carry the azide through nitrile. |
| Eyes | Chemical Goggles | ANSI Z87.1 Impact Rated | Safety glasses are insufficient. Goggles seal against vapors and prevent projectile entry during detonation. |
| Face | Face Shield | Polycarbonate (8-inch min) | Mandatory when working outside a glovebox. Protects the jugular and face from glass shrapnel. |
| Body | Lab Coat | Flame-Resistant (Nomex/Cotton) | Synthetic blends (polyester) can melt into skin during a flash fire. |
| Respiratory | Fume Hood | ASHRAE 110 Certified | Do not use N95. Azides release toxic vapors; engineering controls (hood) are the only safe respiratory protection. |
Operational Protocol: Safe Handling Workflow
A. Engineering Controls[1][6][7]
-
Blast Shield: All synthesis and rotary evaporation must be performed behind a weighted polycarbonate blast shield.
-
Light Protection: Wrap reaction vessels in aluminum foil; aryl azides are photosensitive and can decompose to nitrenes, triggering runaway reactions.
B. Solvent & Tool Selection[8]
-
Forbidden Solvents: Dichloromethane (DCM) , Chloroform, Carbon Tetrachloride.
-
Reason: Azides react with halogenated solvents to form diazidomethane , a highly sensitive explosive more volatile than the solvent itself.
-
-
Recommended Solvents: Ethyl Acetate, Toluene, Acetonitrile, THF.
-
Tools: Use Teflon (PTFE) or Ceramic spatulas only.
-
Reason: Metal spatulas (steel/iron) can form metal azides (e.g., Iron Azide) at the friction point, serving as a primary explosive detonator.
-
C. Synthesis & Concentration Limits
-
Temperature: Maintain reaction temperature
. If heating is required, use an oil bath (never a heat gun) and ensure active stirring to prevent hot spots. -
Concentration: Never concentrate the reaction mixture to dryness.
-
Stop Point: If solvent removal is necessary, stop when the volume is reduced to ~20%. Keep the azide "wet" with solvent.
-
-
Ground Glass Joints: Use Teflon sleeves or grease heavily. Frozen ground glass joints containing dried azide crystals are a common detonation cause.
D. Workflow Visualization
Figure 1: Decision logic for safe handling of unstable aryl azides.
Emergency Response & Disposal
A. Spill Response (Immediate Action)
Do NOT sweep dry crystals. Friction may cause detonation.
-
Evacuate: Clear the immediate area.
-
Soak: Gently cover the spill with a pad soaked in Ethyl Acetate or Acetone (to keep it wet/desensitized).
-
Wipe: Using Laminate (Silver Shield) gloves, wipe up the material gently.
-
Contain: Place waste in a plastic jar (HDPE). Do not seal tightly immediately (allow off-gassing).
B. Disposal Protocol
Never pour azide waste down the drain.[2] It reacts with copper/lead piping to form heavy metal azides, effectively turning plumbing into a pipe bomb.
-
Segregation: Collect in a dedicated bottle labeled: "High Hazard: Organic Azide Waste. DO NOT MIX WITH ACIDS OR METALS."
-
Deactivation (Optional/Advanced):
-
If chemical destruction is required before pickup, use the Staudinger Reduction :
-
Add excess Triphenylphosphine (
) and water to reduce the azide to the corresponding amine. -
Note: Do not use the Sodium Nitrite/Acid method (used for inorganic azides) on aryl azides without specific validation, as it may create unstable nitroso compounds.
-
References
-
University of California, Santa Barbara. (n.d.). Sodium Azide and Organic Azides: Standard Operating Procedure.[7] UCSB Environmental Health & Safety. Link
-
Bräse, S., et al. (2005).[7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[6] Angewandte Chemie, 40(11), 2004-2021. Link
-
Langerman, N. (2014). Handling Organic Azides.[1][2][6][7] Journal of Chemical Health and Safety. Link
Sources
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. uvic.ca [uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
